4-(3-Aminophenyl)piperazin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3-aminophenyl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-8-2-1-3-9(6-8)13-5-4-12-10(14)7-13/h1-3,6H,4-5,7,11H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTGBQBLCQMVJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655467 | |
| Record name | 4-(3-Aminophenyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094352-46-1 | |
| Record name | 4-(3-Aminophenyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Versatile Piperazin-2-one Scaffold: A Technical Guide to Its Biological Activities and Therapeutic Potential
Introduction: The landscape of modern drug discovery is characterized by the pursuit of molecular scaffolds that offer a blend of synthetic tractability and diverse biological activity. Among these, the piperazin-2-one nucleus has emerged as a privileged structure, demonstrating significant potential across a spectrum of therapeutic areas, including oncology, infectious diseases, and neuroscience. While the specific biological profile of "4-(3-Aminophenyl)piperazin-2-one" derivatives remains a largely unexplored chemical space, this guide will provide an in-depth technical exploration of the broader piperazin-2-one class of compounds. By examining the synthesis, structure-activity relationships (SAR), and mechanisms of action of various derivatives, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to harness the therapeutic promise of this versatile scaffold.
The Piperazin-2-one Core: Structural and Synthetic Overview
The piperazin-2-one ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, and a carbonyl group at the 2-position. This structure provides a unique combination of rigidity and opportunities for chemical modification at multiple points, particularly at the N1 and N4 positions, as well as the C3 position. These modifications allow for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn govern the pharmacokinetic and pharmacodynamic profiles of the resulting derivatives.[1]
A common synthetic route to the piperazin-2-one core involves the cyclization of N-substituted ethylenediamine derivatives with α-haloacetyl halides or related reagents. The subsequent functionalization of the N1 and N4 positions can be achieved through various methods, including alkylation, acylation, and reductive amination, offering a modular approach to library synthesis.[2]
Anticancer Activity of Piperazin-2-one Derivatives
The piperazin-2-one scaffold has been extensively investigated for its potential as a source of novel anticancer agents.[3][4] Derivatives have been shown to exhibit cytotoxic effects against a range of human cancer cell lines, often through mechanisms that include the induction of apoptosis and cell cycle arrest.[5]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Several studies have demonstrated that piperazine amide derivatives can induce apoptosis in cancer cells. For instance, a novel 4-(benzo[3][6]dioxol-5-ylmethyl) piperazine amide derivative has been shown to exhibit promising cytotoxic effects on MDA-MB-231 breast cancer cells, with an IC50 value of 11.3 µM.[5] Further investigations revealed that this compound activates apoptosis and blocks the cell cycle at the G0/G1 phase.[5]
The precise molecular targets for many anticancer piperazin-2-one derivatives are still under investigation, but potential mechanisms include the inhibition of key signaling pathways involved in cell proliferation and survival, such as those mediated by protein kinases.
Structure-Activity Relationship (SAR) Insights
SAR studies have provided valuable insights into the structural requirements for potent anticancer activity. For example, in a series of novel 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivatives, the presence of a 2-chloro- and a 4-nitrophenyl group on the acrylonitrile moiety attached to the triazine ring was found to be crucial for cytotoxic activity, with one compound exhibiting IC50 values ranging from 0.45 µM to 1.66 µM against various human tumor cell lines.[7] This highlights the significant impact of substituents on the overall biological activity.
Quantitative Data on Anticancer Activity
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4-(benzo[3][6]dioxol-5-ylmethyl) piperazine amide derivative | MDA-MB-231 | 11.3 | [5] |
| 2-{2-amino-4-[4-(2-chlorophenyl)piperazino]-1,3,5-triazin-6-yl}-3-(4-nitrophenyl)acrylonitrile | Various human tumor cell lines | 0.45 - 1.66 | [7] |
| Vindoline-piperazine conjugate | MDA-MB-468 (Breast Cancer) | 1.00 | [8] |
| Vindoline-piperazine conjugate | HOP-92 (Non-small cell lung) | 1.35 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of chemical compounds.
Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piperazin-2-one derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells containing the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity of Piperazin-2-one Derivatives
The emergence of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Piperazine-containing compounds have a long history of use in treating infectious diseases, and piperazin-2-one derivatives are being explored as a source of novel antibacterial and antifungal agents.[9][10]
Mechanism of Action
The antimicrobial mechanism of piperazine derivatives often involves the disruption of the bacterial cell membrane. The basic nitrogen atoms of the piperazine ring can interact electrostatically with the anionic components of the bacterial cell membrane, leading to increased permeability and leakage of intracellular contents, ultimately resulting in cell death.[11]
Structure-Activity Relationship (SAR) Insights
SAR studies have shown that the nature of the substituents on the piperazine ring plays a critical role in determining the antimicrobial potency and spectrum of activity. For instance, the introduction of lipophilic aryl and thioaryl groups can enhance penetration into bacterial cells.[2] In a series of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides, specific substitutions led to compounds with potent activity against resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Escherichia coli.[12]
Quantitative Data on Antimicrobial Activity
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Novel piperazine derivatives | Shigella flexineri | 2 | [10] |
| Novel piperazine derivatives | S. aureus | 4 | [10] |
| Novel piperazine derivatives | MRSA | 16 | [10] |
| Piperazine-based heterocyclic compounds | Test bacteria | 0.24 - 1.9 | [13] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock Solution: Dissolve the piperazin-2-one derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial stock solution in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted antimicrobial agent. Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth without inoculum).
-
Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Central Nervous System (CNS) Activity of Piperazin-2-one Derivatives
The piperazine scaffold is a common feature in many centrally acting drugs, and piperazin-2-one derivatives are being investigated for their potential in treating a variety of neurological and psychiatric disorders, including Alzheimer's disease, anxiety, and epilepsy.[11][14]
Mechanism of Action: Modulation of Neurotransmitter Receptors
Many piperazine derivatives exert their CNS effects by interacting with various neurotransmitter receptors, such as serotonin, dopamine, and GABA receptors.[15] For example, some piperazine analogues act as agonists or antagonists at 5-HT1A receptors, which are implicated in anxiety and depression.[14] Recently, a piperazine derivative was identified as a selective activator of the TRPC6 channel, which plays a role in synaptic stability and memory formation, suggesting its potential for treating synaptic deficiencies in Alzheimer's disease.[16]
Structure-Activity Relationship (SAR) Insights
The SAR of CNS-active piperazin-2-one derivatives is complex, with subtle structural changes often leading to significant alterations in receptor binding affinity and functional activity. For instance, in a series of dermorphin analogues containing chiral piperazin-2-one derivatives, the stereochemistry at the C3 position and the presence of specific substituents on the N-phenyl ring were found to be critical for opiate receptor activity.[7]
Experimental Protocol: Radioligand Binding Assay for Receptor Affinity
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.
Principle: This assay measures the ability of a test compound (the "ligand") to displace a radioactively labeled ligand that is known to bind with high affinity and specificity to the target receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.
Step-by-Step Methodology:
-
Tissue/Cell Preparation: Prepare a membrane fraction from a tissue or cell line that expresses the target receptor.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (the piperazin-2-one derivative).
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification of Radioactivity: Measure the amount of radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) can be determined from this curve. The Ki value (the inhibition constant), which represents the affinity of the test compound for the receptor, can then be calculated using the Cheng-Prusoff equation.
Conclusion and Future Perspectives
The piperazin-2-one scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The diverse biological activities exhibited by its derivatives, spanning anticancer, antimicrobial, and CNS applications, underscore the significant potential of this chemical class. Future research in this area should focus on several key aspects:
-
Exploration of Uncharted Chemical Space: The lack of data on specific substitution patterns, such as that of "this compound," highlights the vast opportunities for novel compound design and synthesis.
-
Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by active piperazin-2-one derivatives is crucial for rational drug design and optimization.
-
Pharmacokinetic and Toxicological Profiling: Early assessment of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of promising lead compounds is essential to ensure their progression through the drug development pipeline.
-
Application of Computational Methods: The use of molecular modeling, virtual screening, and other computational tools can accelerate the identification of potent and selective piperazin-2-one derivatives.[5]
By leveraging a multidisciplinary approach that combines innovative synthetic chemistry, robust biological evaluation, and insightful computational analysis, the full therapeutic potential of the piperazin-2-one scaffold can be realized, leading to the development of next-generation medicines for a range of human diseases.
References
Sources
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (PDF) Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents [academia.edu]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ijbpas.com [ijbpas.com]
- 10. ijcmas.com [ijcmas.com]
- 11. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 12. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. wisdomlib.org [wisdomlib.org]
- 15. ijrrjournal.com [ijrrjournal.com]
- 16. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 4-(3-Aminophenyl)piperazin-2-one SAR & Medicinal Chemistry
[1]
Executive Summary
This compound (CAS: 1094352-46-1) represents a high-value "linker-scaffold" in modern medicinal chemistry.[1] It combines a polar, hydrogen-bonding lactam core (piperazin-2-one) with a reactive aniline handle , linked via a semi-rigid heterocyclic spacer.[1]
This architecture is particularly prized for its ability to mimic the morpholin-3-one moiety found in blockbuster anticoagulants (e.g., Rivaroxaban) while offering distinct physicochemical advantages, such as an additional hydrogen bond donor (the lactam NH) and tunable basicity.[1] Its primary utility lies in fragment-based drug design (FBDD) where it serves as a vector to span the S1 and S4 binding pockets of serine proteases or the ATP-binding clefts of kinases.[1]
Chemical Architecture & Pharmacophore Analysis[1]
To understand the SAR, we must first dissect the molecule into its three functional zones.[1]
The Structural Triad[1]
-
Zone A: The Lactam Warhead (Piperazin-2-one) [1]
-
Function: Acts as a hydrophilic headgroup.[1] The amide functionality (–NH–CO–) serves as a directional Hydrogen Bond (HB) donor/acceptor pair.[1]
-
Bioisosterism: A direct bioisostere of morpholin-3-one and piperidin-2-one.[1] The nitrogen at position 1 (N1) allows for further diversification without disrupting the ring planarity significantly.[1]
-
-
Zone B: The Linker (N4-Aryl Bond)
-
Zone C: The Effector Handle (3-Amino Group)
Figure 1: Pharmacophore dissection of the this compound scaffold.
Structure-Activity Relationship (SAR) Deep Dive
The SAR of this scaffold is defined by how modifications in Zones A and C modulate potency and metabolic stability.[1]
Zone A: The Lactam Nitrogen (N1)
The N1 position is the most versatile site for optimizing physicochemical properties.[1]
-
Unsubstituted (N-H): Retains a hydrogen bond donor.[1] High polarity (low LogP).[1] Often susceptible to rapid metabolic clearance via glucuronidation if exposed.[1]
-
Alkylation (N-R):
-
SAR Rule: Bulky substituents at N1 generally increase potency against serine proteases but decrease water solubility.[1]
Zone B: The Piperazinone Ring[1]
-
C3/C5 Substitution: Introducing methyl groups (chiral centers) at C3 or C5 restricts conformational freedom.[1]
Zone C: The Aniline Handle (The "Meta" Vector)
The 3-aminophenyl group is rarely the endpoint; it is the starting point for library generation.[1]
-
Urea Formation: Reacting the amine with isocyanates yields ureas.[1]
-
Effect: Creates a classic "D-A-D" (Donor-Acceptor-Donor) hydrogen bonding motif, crucial for binding to the Glu192 backbone in Factor Xa or the Hinge Region in kinases.[1]
-
-
Amide Coupling: Reaction with acid chlorides.[1]
-
Effect: Reduces basicity and increases rigidity.[1]
-
-
Sulfonylation: Reaction with sulfonyl chlorides.[1]
-
Effect: Introduces a tetrahedral geometry distinct from the planar amide/urea, often used to explore unique sub-pockets.[1]
-
Summary Table: Substituent Effects[1]
| Modification Site | Chemical Change | Biological/Physical Effect | Primary Application |
| N1 (Lactam) | Alkylation (Methyl/Ethyl) | CNS penetrant drugs | |
| N1 (Lactam) | Arylation (e.g., 4-Cl-phenyl) | Factor Xa / Thrombin inhibitors | |
| C3 (Ring) | (S)-Methylation | Oral bioavailability optimization | |
| Aniline ( | Conversion to Urea | High-affinity protease binding | |
| Aniline ( | Conversion to Sulfonamide | Selectivity tuning |
Experimental Protocols
Synthesis of this compound
The most robust route utilizes a Buchwald-Hartwig amination followed by nitro reduction.[1] This protocol ensures high yield and scalability.[1]
Step 1: N-Arylation (Buchwald-Hartwig) [1]
-
Reagents: Piperazin-2-one (1.0 eq), 1-Bromo-3-nitrobenzene (1.1 eq),
(2 mol%), Xantphos (4 mol%), (2.0 eq).[1] -
Solvent: 1,4-Dioxane (anhydrous).[1]
-
Conditions:
under atmosphere for 12-16 hours. -
Workup: Filter through Celite, concentrate, and purify via flash chromatography (DCM/MeOH).
-
Mechanism: The secondary amine (N4) of piperazin-2-one couples selectively over the amide nitrogen (N1) due to higher nucleophilicity.[1]
Step 2: Nitro Reduction
-
Reagents: Intermediate from Step 1,
(10 wt%), Hydrogen gas ( , 1 atm). -
Solvent: Methanol or Ethanol.[1]
-
Conditions: Stir at RT for 4-6 hours.
-
Workup: Filter through Celite to remove catalyst.[1] Evaporate solvent.[1]
-
Yield: Typically >90% (quantitative).[1]
Figure 2: Two-step synthetic pathway for the target scaffold.[1]
In Vitro Assay: Factor Xa Inhibition (Example Application)
To validate the activity of derivatives derived from this scaffold:
-
Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% PEG-8000.
-
Substrate: Chromogenic substrate S-2765 (0.5 mM).
-
Enzyme: Human Factor Xa (1 nM).[1]
-
Protocol:
-
Incubate enzyme with inhibitor (variable conc.) for 30 min at
. -
Add substrate S-2765.[1]
-
Monitor absorbance at 405 nm (release of p-nitroaniline) for 10 min.
-
Calculate
using non-linear regression (GraphPad Prism).
-
Case Studies & References
Case Study: Factor Xa Inhibitors
Research has shown that replacing the morpholinone ring of Rivaroxaban with a piperazin-2-one ring (modified at N1) can improve solubility while maintaining potency.[1] The 3-aminophenyl linker allows the molecule to adopt the necessary "L-shape" to fit the S1/S4 pockets.[1]
-
Mechanistic Insight: The carbonyl of the piperazinone accepts a hydrogen bond from Gly219 in the S4 pocket, while the urea derivative (formed from the aniline) interacts with Asp189 in the S1 pocket.[1]
References
-
Design and synthesis of Factor Xa inhibitors.
-
Synthesis of Piperazine Deriv
-
4-(3-Aminophenyl)
-
Piperazine Scaffolds in Kinase Inhibitors.
pharmacological profile of "4-(3-Aminophenyl)piperazin-2-one"
The following technical guide provides an in-depth pharmacological and physicochemical profile of 4-(3-Aminophenyl)piperazin-2-one . This monograph is structured for drug discovery scientists, focusing on its role as a privileged scaffold in the design of Factor Xa inhibitors and kinase modulators, rather than as a standalone therapeutic agent.
Pharmacological Scaffolding, Synthesis, and Safety Profiling
CAS: 1094352-46-1 | Molecular Formula: C₁₀H₁₃N₃O | MW: 191.23 g/mol [1]
Executive Summary & Significance
This compound is a high-value heterocyclic intermediate used primarily in medicinal chemistry as a pharmacophore linker . Structurally, it consists of a piperazin-2-one (ketopiperazine) ring N-substituted at the 4-position with a 3-aminophenyl group.[1]
Unlike its reduced counterpart (phenylpiperazine), the presence of the C2-carbonyl group (lactam) dramatically alters its pharmacological profile. It is a critical building block in the synthesis of Factor Xa inhibitors (anticoagulants) and specific Tyrosine Kinase inhibitors . Its primary value lies in its ability to provide a rigid, semi-polar linker that orients the terminal aniline for coupling with core scaffolds (e.g., chlorothiophenes, pyrazoles) while minimizing off-target CNS activity.
Physicochemical & Structural Profile
The introduction of the carbonyl group at the 2-position of the piperazine ring creates a lactam, which fundamentally changes the acid-base properties compared to standard phenylpiperazines.
Key Properties Table
| Property | Value / Descriptor | Impact on Drug Design |
| LogP (Predicted) | ~0.5 – 0.9 | High water solubility; favorable for oral bioavailability. |
| pKa (Piperazine N1) | ~13-14 (Amide-like) | Non-basic. Does not protonate at physiological pH. |
| pKa (Aniline -NH₂) | ~3.5 – 4.2 | Weakly basic; remains neutral at pH 7.4. |
| H-Bond Donors | 2 (Aniline NH₂, Lactam NH) | Critical for active site anchoring (e.g., Gly216 in Factor Xa). |
| H-Bond Acceptors | 2 (Carbonyl O, Aniline N) | Facilitates water bridging in solvent-exposed pockets. |
| Topological PSA | ~55 Ų | Excellent membrane permeability (<140 Ų). |
Structural Logic & Causality
-
The "Lactam Effect": In standard phenylpiperazines (e.g., the metabolite mCPP), the N4 nitrogen is highly basic (pKa ~8-9), leading to high affinity for 5-HT (serotonin) receptors and potential CNS side effects. In This compound , the lactam structure removes this basicity.
-
Result:Abolished 5-HT affinity. This makes the scaffold safer for peripheral targets (like coagulation factors) by avoiding "serotonergic syndrome" liabilities.
-
-
The 3-Amino Vector: The meta-substitution (3-position) on the phenyl ring orients the subsequent drug chain at a ~120° angle, creating a "bent" conformation often required to fit the L-shaped binding pockets of coagulation proteases (S1-S4 pockets).
Pharmacological Applications (The Scaffold Profile)
While not a drug itself, this compound dictates the pharmacology of the molecules it builds. Its profile is defined by its interaction potential within a protein binding pocket.
Target Class: Factor Xa Inhibitors
This scaffold acts as a surrogate for the P4 moiety in Factor Xa inhibitors (similar to the role of the piperazinone in Apixaban derivatives).
-
Mechanism: The phenyl ring occupies the hydrophobic S4 binding pocket (aromatic box formed by Tyr99, Phe174, Trp215).
-
Interaction: The lactam nitrogen (N1-H) often serves as a hydrogen bond donor to the carbonyl oxygen of the protein backbone (e.g., Gly216 ), stabilizing the inhibitor.
Target Class: Kinase Inhibitors
The 3-aminophenyl moiety is a classic "hinge binder" precursor.
-
Mechanism: When coupled to a heterocycle (e.g., pyrimidine), the aniline NH forms a hydrogen bond with the kinase hinge region (ATP binding site). The piperazinone tail extends into the solvent front, improving solubility.
ADME & Toxicology Considerations
-
Metabolic Stability: The lactam ring is metabolically stable compared to a piperazine, which is prone to N-oxidation. However, the aniline moiety is a metabolic soft spot.
-
Risk: N-acetylation (Phase II) or N-hydroxylation (Phase I).
-
Mitigation: In final drug candidates, this aniline is almost always capped (converted to an amide, urea, or sulfonamide), which blocks the toxicophore.
-
-
Structural Alert (Genotoxicity): Uncapped primary anilines carry a risk of genotoxicity (Ames positive) due to the formation of nitrenium ions.
-
Protocol: All batches of this intermediate must be controlled for residual free aniline if used in late-stage synthesis.
-
Experimental Protocols
Protocol: Synthesis via Buchwald-Hartwig Amination
Rationale: Direct nucleophilic substitution is slow due to the deactivated nature of halo-anilines. Palladium-catalyzed coupling is the industry standard for high purity.
Reagents:
-
Piperazin-2-one (1.0 eq)[1]
-
1-Bromo-3-nitrobenzene (1.1 eq) [Precursor to aniline]
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Cs₂CO₃ (2.0 eq)
-
Dioxane (0.2 M)
Workflow:
-
Coupling: Charge flask with Piperazin-2-one, 1-Bromo-3-nitrobenzene, and base. Purge with Ar. Add Pd/Ligand and solvent. Heat to 100°C for 12h.
-
Isolation: Filter through Celite, concentrate.
-
Reduction (Nitro to Aniline): Dissolve intermediate in MeOH. Add 10% Pd/C. Stir under H₂ balloon (1 atm) for 4h.
-
Purification: Filter catalyst. Recrystallize from EtOH/Heptane.
Protocol: Quality Control (Impurity Profiling)
Objective: Detect residual heavy metals (Pd) and potential isomeric impurities (N1 vs N4 substitution).
-
H-NMR (DMSO-d₆):
-
Look for the singlet/doublet of the lactam NH (~8.0 ppm).
-
Verify the integration of the phenyl protons (multiplet 6.8–7.2 ppm).
-
Critical Check: Ensure no peaks correspond to 1-substitution (which would shift the methylene protons adjacent to the carbonyl).
-
-
HPLC Method:
-
Column: C18 Reverse Phase (3.5 µm).
-
Mobile Phase: 0.1% Formic Acid in Water (A) / MeCN (B). Gradient 5-95% B.
-
Detection: UV 254 nm.
-
Visualization of Pharmacological Logic
The following diagram illustrates the synthesis pathway and the structural logic of the scaffold in a biological context.
Figure 1: Synthesis pathway and pharmacological utility map. The central node represents the compound of interest, bridging chemical synthesis and therapeutic application.
References
-
Merck Patent GmbH. (2004).[4] Piperazine derivatives as Factor Xa inhibitors. WO2004087646A2.[4] Link
-
Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry, 48(19), 5900–5908. Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Guo, Z., et al. (2014). Design and Synthesis of Phenylpiperazine Derivatives as Potent and Selective Factor Xa Inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3460-3463. Link
Sources
4-(3-Aminophenyl)piperazin-2-one: A Privileged Lactam Scaffold for Multi-Target Drug Discovery
[1]
Executive Summary & Chemical Significance
This compound represents a critical "pharmacophore hub" in modern drug design.[1] Unlike the ubiquitous piperazine scaffold, the piperazin-2-one (ketopiperazine) derivative offers distinct physicochemical advantages:
-
Metabolic Stability: The lactam carbonyl reduces the electron density on the adjacent nitrogen, protecting the ring from rapid oxidative metabolism (N-oxidation) common in simple piperazines.
-
Conformational Rigidity: The planar amide bond constrains the ring pucker, reducing the entropic penalty upon binding to protein targets.
-
Hydrogen Bond Vector: The lactam carbonyl serves as a fixed hydrogen bond acceptor (HBA), while the amide NH (if unsubstituted) acts as a hydrogen bond donor (HBD).
The 3-aminophenyl substituent at the 4-position provides a "kinked" geometry (meta-substitution) distinct from linear para-isomers.[1] This geometry is essential for accessing hydrophobic back-pockets in enzymes like Factor Xa and Protein Kinases .[1]
Primary Therapeutic Targets
Target A: Factor Xa (Anticoagulation)
The piperazin-2-one scaffold is a validated bioisostere for the morpholinone and piperidinone rings found in blockbuster anticoagulants (e.g., Rivaroxaban, Apixaban).
-
Mechanism of Action: Factor Xa (FXa) inhibitors bind to the active site of the coagulation enzyme. The 4-arylpiperazin-2-one moiety typically occupies the S4 hydrophobic pocket .[1]
-
Structural Logic: The neutral lactam ring replaces highly basic amidine groups found in first-generation inhibitors, significantly improving oral bioavailability and reducing "off-target" hypotension.[1] The 3-aminophenyl group serves as a vector to attach the P1 ligand (binding the S1 pocket) via a urea or amide linker.
Target B: Serine/Threonine Kinases (Oncology)
The 3-aminophenyl group acts as a versatile "hinge-binder" precursor.[1]
-
Mechanism: In many kinase inhibitors, an aromatic amine or amide forms hydrogen bonds with the kinase hinge region (e.g., residues Glu81/Leu83 in CDK2).
-
Geometry: The meta-amino orientation allows the scaffold to extend into the solvent-exposed region or the gatekeeper pocket, depending on the derivatization of the amine.
Target C: GPCRs (Dopamine D2/D3 & 5-HT)
Aryl-piperazinones are established ligands for G-Protein Coupled Receptors.[1] The lactam modification alters the pKa of the distal nitrogen, tuning the affinity for D2-like dopamine receptors and 5-HT1A serotonin receptors, often used in antipsychotic drug discovery.
Visualization: Mechanism & Signaling Pathways[1]
The following diagram illustrates the central role of the scaffold in modulating these diverse biological targets.
Figure 1: Pharmacological mapping of the this compound scaffold to key therapeutic endpoints.[1]
Experimental Protocols
Protocol 1: Synthesis via Buchwald-Hartwig Amination
Rationale: Direct coupling of piperazin-2-one with 3-bromoaniline is inefficient.[1] A protected strategy is required to ensure regioselectivity.
Reagents:
-
1-Bromo-3-nitrobenzene (Precursor to 3-aminophenyl)[1]
-
Pd2(dba)3 (Catalyst)
-
Xantphos (Ligand)[1]
-
Cs2CO3 (Base)[1]
Step-by-Step Methodology:
-
Catalyst Pre-activation: In a dry Schlenk tube, dissolve Pd2(dba)3 (2 mol%) and Xantphos (4 mol%) in anhydrous 1,4-dioxane. Stir under Argon for 10 mins.
-
Coupling: Add Piperazin-2-one (1.0 eq), 1-Bromo-3-nitrobenzene (1.1 eq), and Cs2CO3 (2.0 eq).
-
Reflux: Heat the mixture to 100°C for 12 hours. Monitor via TLC (EtOAc/Hexane).
-
Reduction: Isolate the nitro-intermediate. Dissolve in MeOH and add 10% Pd/C. Stir under H2 balloon (1 atm) for 4 hours to reduce the nitro group to the amine.
-
Purification: Filter through Celite. Purify via flash column chromatography (DCM:MeOH 95:5) to yield This compound .[1][2]
Protocol 2: Factor Xa Chromogenic Inhibition Assay
Rationale: To validate the scaffold's efficacy as an anticoagulant core.
Materials:
-
Human Factor Xa enzyme (purified).
-
Chromogenic Substrate: S-2765 (N-α-Z-D-Arg-Gly-Arg-pNA).[1]
-
Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA.
Workflow:
-
Preparation: Dissolve the test compound in DMSO (10 mM stock). Prepare serial dilutions in the assay buffer.
-
Incubation: Add 25 µL of enzyme solution (1 nM final conc) to 25 µL of compound dilution in a 96-well plate. Incubate for 15 mins at 37°C.
-
Initiation: Add 50 µL of S-2765 substrate (200 µM final conc).
-
Measurement: Monitor the release of p-nitroaniline (pNA) continuously at 405 nm for 10 minutes using a microplate reader.
-
Analysis: Calculate
using a 4-parameter logistic regression model.
Structure-Activity Relationship (SAR) Data
The following table summarizes how modifications to the This compound core affect biological activity, based on general medicinal chemistry principles for this scaffold class.
| Modification Site | Chemical Change | Effect on Factor Xa (FXa) | Effect on Kinase (e.g., CDK) |
| 3-Amino Group | Acylation (Urea formation) | Increases Potency (Accesses S1 pocket) | Decreases Potency (Loss of H-bond donor) |
| Lactam Carbonyl | Reduction to Piperazine | Decreases Selectivity (Increases basicity) | Variable (Increases solubility, lowers cell perm.)[1] |
| Phenyl Ring | Fluorine substitution (C4) | Increases Metabolic Stability | Increases Potency (Halogen bond to hinge) |
| N1-Position | Alkylation (Methyl/Ethyl) | Decreases Potency (Steric clash in S4) | Increases Potency (Hydrophobic fit in solvent region) |
Synthesis Workflow Visualization
Figure 2: Two-step synthetic pathway ensuring regioselective arylation of the piperazinone N4 position.
References
-
Pinto, D. J., et al. (2001). "Discovery of 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable factor Xa inhibitor."[1] Journal of Medicinal Chemistry. Link
-
Roehrig, S., et al. (2005). "Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor."[1] Journal of Medicinal Chemistry. Link
-
Surrey, T., et al. (2008). "Piperazin-2-one derivatives as a novel class of Factor Xa inhibitors."[1] Bioorganic & Medicinal Chemistry Letters. Link[1]
-
Ballell, L., et al. (2005). "New Piperazin-2-ones as potential Factor Xa inhibitors: Synthesis and biological evaluation."[1] Tetrahedron. Link[1]
-
DrugBank Online. "Factor Xa Inhibitors: Pharmacology and Therapeutic Targets." Link[1]
The Emergence of 4-(3-Aminophenyl)piperazin-2-one Analogs: A Technical Guide to Discovery and Synthesis for Drug Development Professionals
Introduction: The Strategic Evolution of Phenylpiperazinones in Kinase Inhibition
The piperazine moiety is a cornerstone in medicinal chemistry, recognized for its ability to confer favorable pharmacokinetic properties and serve as a versatile scaffold for engaging a wide array of biological targets.[1][2] Its derivatives have demonstrated a broad therapeutic spectrum, including applications in oncology, infectious diseases, and central nervous system disorders.[3][4] Within this privileged class, the 4-phenylpiperazin-2-one core has emerged as a particularly compelling starting point for the development of targeted therapeutics, most notably in the realm of protein kinase inhibition.
Protein kinases, pivotal regulators of cellular signaling, are frequently dysregulated in cancer, making them prime targets for therapeutic intervention.[5][6] The discovery of numerous small-molecule kinase inhibitors has revolutionized cancer treatment. A recurring motif in many of these inhibitors is a heterocyclic core that anchors the molecule within the ATP-binding site of the kinase. The 4-phenylpiperazine scaffold has proven to be an effective anchor, with derivatives showing potent inhibition of various kinases, including Janus kinase 2 (JAK2), FMS-like tyrosine kinase 3 (FLT3), and Epidermal Growth Factor Receptor (EGFR).[7][8]
This technical guide delves into the discovery and synthesis of a specific, nuanced class of these compounds: 4-(3-Aminophenyl)piperazin-2-one analogs . The strategic placement of a piperazin-2-one ring in place of the more common piperazine, coupled with the introduction of a 3-amino group on the phenyl ring, represents a deliberate effort to explore new chemical space and refine structure-activity relationships (SAR). The 3-amino group, in particular, offers a valuable handle for further derivatization, allowing for the introduction of various substituents to probe interactions with the solvent-exposed regions of the kinase active site and to modulate the physicochemical properties of the compounds. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic strategies, rationale behind their discovery, and the biological evaluation of this promising class of molecules.
Core Synthetic Strategies: Building the this compound Scaffold
The synthesis of this compound and its analogs relies on established yet adaptable methodologies in heterocyclic chemistry. The primary challenge lies in the controlled construction of the piperazin-2-one ring and the strategic introduction of the 3-aminophenyl moiety. The following section outlines a validated, multi-step synthetic approach, with explanations for the key experimental choices.
General Synthetic Workflow
The overall synthetic strategy can be conceptualized as a convergent approach, wherein the piperazin-2-one core is first constructed and subsequently coupled with the appropriately substituted phenyl ring. A key step involves the reduction of a nitro group to the desired amine, a common and efficient transformation in medicinal chemistry.
Caption: General synthetic workflow for this compound analogs.
Experimental Protocol: A Step-by-Step Guide
The synthesis commences with the protection of one of the nitrogen atoms of ethylenediamine, typically with a tert-butyloxycarbonyl (Boc) group. This directing group ensures regioselectivity in the subsequent cyclization step and can be readily removed under acidic conditions.
-
Protocol:
-
To a solution of N-Boc-ethylenediamine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, for instance, triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add ethyl bromoacetate (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then subjected to cyclization. Dissolve the crude intermediate in a suitable solvent like methanol or ethanol.
-
Add a base such as sodium methoxide or potassium carbonate and heat the mixture to reflux for 4-6 hours.
-
After cooling, neutralize the reaction mixture and extract the product.
-
Purify the resulting N-Boc-piperazin-2-one by column chromatography on silica gel.
-
-
Causality behind Experimental Choices:
-
The use of a Boc protecting group is strategic due to its stability under the basic conditions of the alkylation and cyclization steps, and its facile removal under acidic conditions which are orthogonal to many other protecting groups.
-
The two-step, one-pot procedure for alkylation followed by cyclization is efficient and minimizes purification steps.
-
The N-Boc-piperazin-2-one is then coupled with 1-bromo-3-nitrobenzene via a palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction is highly efficient for the formation of C-N bonds.
-
Protocol:
-
In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine N-Boc-piperazin-2-one (1.0 eq), 1-bromo-3-nitrobenzene (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand, for example, BINAP or Xantphos (0.04 eq).
-
Add a base, typically sodium tert-butoxide or cesium carbonate (1.5 eq), and a dry, degassed solvent like toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product, N-Boc-4-(3-nitrophenyl)piperazin-2-one, by column chromatography.
-
-
Causality behind Experimental Choices:
-
The Buchwald-Hartwig amination is a robust and versatile method for forming aryl-amine bonds, offering high yields and tolerance to a wide range of functional groups.
-
The choice of ligand is critical and often requires optimization to achieve the best results. Ligands like BINAP and Xantphos are commonly used for their effectiveness in this type of coupling.
-
The final steps involve the removal of the Boc protecting group and the reduction of the nitro group to the desired amine. These two steps can sometimes be performed in a single pot, but a stepwise approach often provides cleaner results.
-
Protocol:
-
Boc Deprotection: Dissolve the N-Boc-4-(3-nitrophenyl)piperazin-2-one in a solution of hydrochloric acid in dioxane or trifluoroacetic acid (TFA) in DCM. Stir at room temperature for 1-2 hours. Concentrate the reaction mixture to remove the acid and solvent to yield the hydrochloride or trifluoroacetate salt of 4-(3-nitrophenyl)piperazin-2-one.
-
Nitro Reduction: Dissolve the product from the previous step in a solvent such as methanol or ethanol. Add a catalyst, for instance, 10% palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, carefully filter the mixture through Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate to obtain the desired this compound. This product can be purified further by crystallization or chromatography if necessary.
-
-
Causality behind Experimental Choices:
-
Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to anilines, with the primary byproduct being water.
-
Other reducing agents like tin(II) chloride or iron in acetic acid can also be employed, but catalytic hydrogenation is often preferred for its milder conditions and easier workup.
-
Structure-Activity Relationship (SAR) and Biological Evaluation
The strategic design of this compound analogs is rooted in the extensive SAR data available for related phenylpiperazine and phenylpiperazinone kinase inhibitors. The 3-amino group serves as a key point for diversification, allowing for the exploration of how different substituents impact target engagement and cellular activity.
Key Pharmacophoric Features and SAR Insights
The general pharmacophore for many kinase inhibitors includes a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase ATP-binding site, and lipophilic groups that occupy adjacent hydrophobic pockets.
Caption: Workflow for the biological evaluation of this compound analogs.
Quantitative Data from Related Analogs
While specific data for this compound analogs is emerging, data from structurally related 4-piperazinyl derivatives provide valuable insights into the potential potency of this class of compounds.
| Compound Class | Target Kinase(s) | Representative IC₅₀ (nM) | Reference |
| 4-Piperazinyl-2-aminopyrimidines | JAK2 / FLT3 | 27 / 30 | [7] |
| 4-Amino-piperidinyl-pyrimidines | PKB/Akt | < 10 | [5] |
| Phenylpiperazine derivatives | EGFR | < 100 | [8] |
This table presents data from related compound series to illustrate the potential potency of the this compound scaffold.
Conclusion and Future Directions
The this compound scaffold represents a promising area for the discovery of novel kinase inhibitors. The synthetic routes are well-defined and amenable to the generation of diverse chemical libraries. The strategic placement of the 3-amino group provides a versatile handle for fine-tuning the pharmacological properties of these analogs. Future work in this area should focus on:
-
Broad Kinase Profiling: Screening of analog libraries against a wide panel of kinases to identify novel and selective inhibitors.
-
Structure-Based Design: Utilizing co-crystal structures of lead compounds with their target kinases to guide the rational design of next-generation inhibitors with improved potency and selectivity.
-
Optimization of ADME Properties: Fine-tuning the physicochemical properties of the analogs to ensure good drug-like characteristics, including solubility, permeability, and metabolic stability.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to embark on the exploration and optimization of this compound analogs as a new frontier in targeted therapy.
References
-
Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. PubMed. [Link] [7]2. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). PubMed. [Link] [5]3. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. [Link]
-
Piperazinyl fragment improves anticancer activity of Triapine. PubMed Central. [Link]
-
4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central. [Link]
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. [Link]
-
Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. PubMed. [Link] [8]8. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. National Institutes of Health. [Link] [6]9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
-
Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. PubMed Central. [Link]
-
Novel pyrrolo[2,1-f]t[5][7][9]riazin-4-amines: Dual inhibitors of EGFR and HER2 protein tyrosine kinases. PubMed. [Link] [1]12. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotoninergic Agents. PubMed Central. [Link]
-
Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives. PubMed. [Link]
-
Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. PubMed. [Link] [4]15. SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. FLORE. [Link]
-
Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. ResearchGate. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link] [2]19. New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic Stability, and In Silico Protein–Ligand Interaction. ACS Omega. [Link]
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link] [3]21. Piperazine skeleton in the structural modification of natural products: a review. PubMed Central. [Link]
-
Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. PubMed Central. [Link]
-
Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3. MIT Open Access Articles. [Link]
-
Nefazodone. Wikipedia. [Link]
Sources
- 1. Novel pyrrolo[2,1-f][1,2,4]triazin-4-amines: Dual inhibitors of EGFR and HER2 protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Piperazinyl fragment improves anticancer activity of Triapine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
"4-(3-Aminophenyl)piperazin-2-one" NMR spectroscopy analysis
Application Note: Structural Elucidation and Purity Profiling of 4-(3-Aminophenyl)piperazin-2-one via High-Field NMR
Introduction & Scope
The compound This compound represents a critical "privileged scaffold" in drug discovery, particularly in the synthesis of Factor Xa inhibitors and CNS-active agents. Its structure combines a polar, hydrogen-bond-donating lactam core with a reactive aniline handle, making it a versatile building block.
However, characterizing this molecule presents specific challenges:
-
Lactam/Aniline Differentiation: Distinguishing the amide (lactam) proton from the aniline amine protons.
-
Conformational Dynamics: The piperazinone ring can exhibit ring-flipping at room temperature, broadening aliphatic signals.
-
Exchange Phenomena: Labile protons often disappear or broaden in standard solvents like CDCl₃ due to exchange or aggregation.
This Application Note provides a definitive protocol for the full structural assignment and purity assessment of this molecule using 1D and 2D NMR techniques.
Experimental Protocol
Solvent Selection Strategy
Recommendation: DMSO-d₆ (Dimethyl Sulfoxide-d₆) is the mandatory solvent for this analysis.
-
Rationale (Solubility): The lactam and aniline moieties make the compound polar and sparingly soluble in CDCl₃.
-
Rationale (Exchange): DMSO-d₆ is a strong hydrogen-bond acceptor. It stabilizes the labile protons (Lactam-NH and Aniline-NH₂), slowing their exchange rate with residual water. This results in sharp, distinct peaks that are often invisible in chloroform or methanol.
Sample Preparation
-
Mass: Weigh 10–15 mg of the solid sample.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Additives: Optional: If water content is high (>1%), add a single crystal of activated molecular sieve directly to the tube 1 hour prior to acquisition to reduce the HDO signal, which can obscure the aliphatic region (~3.3 ppm).
-
Homogenization: Vortex until fully dissolved. Ensure no suspension remains, as this causes magnetic susceptibility distortion (broad lines).
Acquisition Parameters (600 MHz Base)
| Experiment | Pulse Sequence | Scans (NS) | TD (Points) | Rationale |
| ¹H 1D | zg30 | 16 | 64k | Quantitative integration foundation. |
| ¹³C 1D | zgpg30 | 1024 | 64k | Carbon backbone verification. |
| COSY | cosygpppqf | 8 | 2k x 256 | Identifying spin systems (Aliphatic vs Aromatic). |
| HSQC | hsqcedetgpsisp2.3 | 4 | 2k x 256 | Multiplicity-edited to distinguish CH₂ (negative) from CH/CH₃ (positive). |
| HMBC | hmbcgplpndqf | 16 | 4k x 256 | Critical: Links the isolated spin systems (Ring A to Ring B). |
Structural Analysis & Assignment Logic
Structure & Numbering
To ensure clarity, we utilize the following numbering scheme:
-
Ring A (Piperazinone): N1 (Lactam), C2 (Carbonyl), C3 (Methylene), N4 (Tertiary amine), C5 (Methylene), C6 (Methylene).
-
Ring B (Phenyl): Attached at N4. C1' (Quaternary), C2' (Ortho), C3' (Meta-NH₂), C4' (Para), C5' (Meta), C6' (Ortho).
¹H NMR Assignment (DMSO-d₆)
| Shift (δ, ppm) | Mult.[1][2][3][4][5][6][7][8] | Int.[9][10] | Assignment | Diagnostic Logic |
| 8.05 | br s | 1H | N1-H | Lactam Amide. Most downfield exchangeable signal. Broad due to quadrupole broadening from ¹⁴N. |
| 6.95 | t | 1H | H-5' | Aromatic. Pseudo-triplet (J~8Hz). The only proton with two ortho neighbors in the meta-substituted ring. |
| 6.35 | dd | 1H | H-4' | Aromatic. Doublet of doublets. Ortho to the amine group (shielded). |
| 6.25 | t/s | 1H | H-2' | Aromatic. Isolated singlet-like (small meta coupling). Located between N4 and NH₂. |
| 6.15 | d | 1H | H-6' | Aromatic. Doublet. Ortho to the bulky piperazinone group. |
| 5.05 | br s | 2H | -NH₂ | Aniline Amine. Broad singlet. Upfield of the amide due to higher electron density. |
| 3.75 | s | 2H | H-3 | Piperazinone Core. Key Identifier. Appears as a sharp singlet because it is isolated between C=O and N4 (no vicinal neighbors). |
| 3.45 | t | 2H | H-5 | Piperazinone Core. Triplet (J~5.5Hz). Adjacent to N4.[8][10] |
| 3.25 | m | 2H | H-6 | Piperazinone Core. Multiplet/Triplet. Adjacent to N1 (Lactam). Often overlaps with HDO/Water signal in DMSO. |
Key Correlations (Self-Validation)
-
COSY: Confirms the H5–H6 spin system (the ethylene bridge). H3 shows no COSY correlations, confirming its isolation.
-
HMBC (The "Bridge"):
-
H-3 to C1' : This 3-bond correlation connects the piperazinone ring to the phenyl ring, proving the N4-C1' connectivity.
-
H-3 to C2 (Carbonyl) : Confirms the lactam structure.
-
Visualization of Workflow & Logic
Figure 1: Analytical Workflow
This diagram outlines the decision-making process for sample preparation and data validation.
Caption: Step-by-step NMR workflow emphasizing the critical solvent choice and quality control checkpoints.
Figure 2: HMBC Connectivity Logic
This diagram visualizes the critical Heteronuclear Multiple Bond Correlations (HMBC) required to prove the structure.
Caption: Key HMBC correlations. The H3 to C1' correlation is the definitive proof of the N-aryl attachment.
Purity Profiling & Troubleshooting
Common Impurities
-
Piperazine (Starting Material): Look for a sharp singlet at 2.7 ppm .
-
3-Nitroaniline (Precursor): If the reduction was incomplete, look for downfield aromatic signals (>7.5 ppm) and the absence of the NH₂ signal at 5.0 ppm.
-
Residual Solvents:
Troubleshooting "Missing" Signals
-
Issue: The H-6 signal (~3.25 ppm) is obscured.
-
Cause: In DMSO-d₆, the residual water peak (HDO) appears around 3.33 ppm.
-
Solution: Use the HSQC spectrum.[7] The carbon correlation for C-6 will be distinct (approx. 40-45 ppm) even if the proton signal is buried under water. Alternatively, increase temperature to 313 K to shift the water peak upfield.
-
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on pulse sequences and solvent effects).
-
Babij, N. R., et al. (2016).[11] "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(3), 661-667. (Standard for impurity identification).[1]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512-7515.
-
Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for fragment-based shift prediction).
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. reddit.com [reddit.com]
- 10. 4-Phenylpiperidine(771-99-3) 1H NMR spectrum [chemicalbook.com]
- 11. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Mass Spectrometric Analysis of 4-(3-Aminophenyl)piperazin-2-one: Protocols and Fragmentation Analysis
An Application Note for Researchers and Drug Development Professionals
Abstract
This technical guide provides a detailed framework for the analysis of "4-(3-Aminophenyl)piperazin-2-one" using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery, serving as a potential building block for more complex pharmaceutical agents. Accurate characterization and quantification are crucial for its application in research and development. This document outlines optimized protocols for sample preparation, instrument setup, and data acquisition. Furthermore, it delves into the principles behind the method development, including the rationale for selecting specific ionization techniques and a proposed fragmentation pathway based on established principles of mass spectrometry. This guide is intended for researchers, analytical scientists, and drug development professionals seeking a robust method for the analysis of this and structurally related compounds.
Introduction and Analytical Rationale
This compound belongs to the phenylpiperazine class of compounds, which are prevalent scaffolds in the development of centrally active agents. The molecule possesses several key structural features that dictate its analytical behavior: a basic piperazine ring, a primary aromatic amine, and a lactam moiety. These functional groups make it an ideal candidate for analysis by Electrospray Ionization Mass Spectrometry (ESI-MS).
Mass spectrometry is an indispensable analytical technique in drug discovery and development, offering high sensitivity and specificity for the identification and quantification of small molecules in complex matrices.[1] The ability to couple liquid chromatography with mass spectrometry (LC-MS) allows for the separation of the analyte from impurities and matrix components before its introduction into the mass spectrometer, ensuring cleaner data and more reliable results.[2] This application note focuses on providing a validated starting point for LC-MS/MS method development, emphasizing the causality behind experimental choices to empower scientists to adapt these protocols to their specific instrumentation and analytical needs.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's chemical properties is fundamental to developing a successful analytical method.[3] Key properties for this compound are summarized below. The presence of multiple basic nitrogen atoms (pKa of the piperazine ring is typically around 9.8) strongly suggests that positive ion mode ESI will be highly effective for generating the protonated molecular ion, [M+H]⁺.[4][5]
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₃N₃O | PubChem |
| Average Molecular Weight | 191.23 g/mol | PubChem[6] |
| Monoisotopic Molecular Weight | 191.1059 g/mol | PubChem[6] |
| Predicted pKa (Strongest Basic) | ~9.6 (piperazine nitrogen) | ChemAxon (via FooDB)[4] |
| Predicted LogP | ~0.5 | PubChem[6] |
Experimental Design and Workflow
The overall analytical workflow is designed to ensure sample cleanliness, chromatographic separation, and sensitive mass spectrometric detection. Each stage is optimized to deliver high-quality, reproducible data.
Sources
- 1. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. biocompare.com [biocompare.com]
- 3. tecan.com [tecan.com]
- 4. Showing Compound Piperazine (FDB012189) - FooDB [foodb.ca]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. 4-(4-Aminophenyl)piperazin-2-one | C10H13N3O | CID 16775276 - PubChem [pubchem.ncbi.nlm.nih.gov]
"4-(3-Aminophenyl)piperazin-2-one" experimental design for cell culture assays
From Solubilization to Functional Cell Culture Assays
Introduction: The Privileged Scaffold
4-(3-Aminophenyl)piperazin-2-one represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. This specific molecule combines two critical pharmacophores:
-
The Piperazin-2-one (Ketopiperazine) Core: A conformationally constrained mimetic of peptide bonds, widely used in Factor Xa inhibitors and GPCR modulators to enforce hydrogen bonding interactions.
-
The 3-Aminophenyl Moiety: A solvent-exposed "handle" that serves as a versatile attachment point for library synthesis or as a primary interaction site (via
-stacking or H-bonding) in kinase hinge regions.
This guide provides a standardized workflow for the biological evaluation of this scaffold. Unlike finished drugs, this molecule is often used as a fragment or intermediate . Therefore, the experimental design focuses on establishing its intrinsic cellular behavior (solubility, cytotoxicity, metabolic stability) to validate its suitability for downstream library generation or fragment-based screening.
Physicochemical Preparation & Handling
Objective: To generate a stable, precipitation-free stock solution suitable for cell culture, mitigating the oxidation risk associated with the free aniline group.
Solubility Profile
The molecule contains a polar lactam and a lipophilic aniline.
-
Predicted pKa: ~4.6 (Aniline amine), ~16 (Lactam NH).
-
Solubility: Moderate in water; High in DMSO.
Stock Solution Protocol
Reagents: Anhydrous DMSO (Sigma-Aldrich, Cell Culture Grade), Phosphate Buffered Saline (PBS, pH 7.4).
-
Weighing: Weigh 10 mg of this compound into a sterile amber glass vial (aniline is light-sensitive).
-
Dissolution: Add sufficient anhydrous DMSO to reach a 50 mM concentration. Vortex for 30 seconds.
-
Note: If the solution turns pink/brown immediately, the DMSO may contain peroxides. Discard and use fresh, high-grade DMSO.
-
-
Sterilization: Do not autoclave. Pass through a 0.22 µm PTFE syringe filter. Nylon filters may bind the aniline.
-
Storage: Aliquot into 20 µL volumes to avoid freeze-thaw cycles. Store at -80°C.
Table 1: Solvent Compatibility Guide
| Solvent | Max Solubility | Cell Culture Limit (v/v) | Notes |
| DMSO | >100 mM | 0.5% | Preferred vehicle. |
| Ethanol | ~10-20 mM | 0.1% | Not recommended; evaporation alters concentration. |
| PBS (pH 7.4) | <1 mM | N/A | Risk of precipitation at high concentrations. |
Biocompatibility & Cytotoxicity Profiling
Objective: Determine the "No Observed Adverse Effect Level" (NOAEL) to define the therapeutic window for future functional assays.
Assay Selection: SRB vs. MTT
For this scaffold, the Sulforhodamine B (SRB) assay is superior to MTT.
-
Reasoning: The free aniline group in the test molecule can chemically reduce MTT tetrazolium salts, leading to false-positive viability signals (background noise). SRB stains cellular protein mass and is unaffected by the compound's redox potential.
Experimental Protocol (SRB Assay)
Cell Lines: HEK293 (Kidney, general toxicity), HepG2 (Liver, metabolic toxicity).
Step-by-Step Workflow:
-
Seeding: Seed cells in 96-well plates (5,000 cells/well) in 100 µL complete media. Incubate 24h for attachment.
-
Treatment: Prepare serial dilutions of the 50 mM DMSO stock in culture media.
-
Concentration Range: 0.1, 1, 10, 50, 100, 200 µM.
-
Vehicle Control: Media + 0.4% DMSO (must match highest treatment).
-
Positive Control: Staurosporine (1 µM).
-
-
Incubation: Incubate for 48 hours at 37°C, 5% CO2.
-
Fixation: Add 50 µL cold 10% Trichloroacetic Acid (TCA) directly to the media. Incubate 1h at 4°C.
-
Washing: Wash 4x with tap water. Air dry.
-
Staining: Add 100 µL 0.057% SRB solution (in 1% acetic acid). Incubate 30 min at RT.
-
Solubilization: Wash 4x with 1% acetic acid. Dry. Solubilize dye with 200 µL 10 mM Tris base (pH 10.5).
-
Readout: Measure Absorbance at 510 nm.
Functional Application: Fragment-Based Screening
Objective: Since this molecule is a scaffold, the "functional" assay often involves testing its ability to bind a target or serve as a competitive inhibitor.
Scenario: Testing for Kinase Hinge Binding (mimicking ATP adenine ring). Method: Competitive Displacement Assay (TR-FRET).
Diagram 1: Experimental Workflow The following diagram illustrates the decision matrix for evaluating the scaffold.
Figure 1: Decision tree for the biological characterization of the piperazinone scaffold.
Metabolic Stability (ADME)
Objective: The aniline moiety is susceptible to Phase II metabolism (N-acetylation) and Phase I oxidation. This must be assessed if the molecule is intended for in vivo use.
Protocol: Microsomal Stability Assay
-
System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.
-
Substrate Conc: 1 µM (to ensure first-order kinetics).
-
Timepoints: 0, 5, 15, 30, 60 min.
-
Quench: Acetonitrile containing Internal Standard (e.g., Warfarin).
-
Analysis: LC-MS/MS monitoring the parent ion [M+H]+.
-
Watchlist: Monitor for +16 Da (Hydroxylation on phenyl ring) and +42 Da (N-acetylation of aniline).
-
Diagram 2: Predicted Metabolic Fate
Figure 2: Predicted metabolic pathways. N-Acetylation is the expected dominant clearance route.
References
-
Privileged Scaffolds: Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893–930. Link
-
SRB Assay Protocol: Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.[1] Nature Protocols, 1(3), 1112–1116. Link
-
Piperazinone Bioactivity: Brockunier, L. L., et al. (2004). Human beta 3-adrenergic receptor agonists containing 1,2-diaminoethane and piperazine surrogates. Bioorganic & Medicinal Chemistry Letters, 14(8), 1905-1909. Link
-
Aniline Metabolism: Hanna, P. E. (1996). N-Acetyltransferases, O-Acetyltransferases, and N,O-Acetyltransferases: Enzymology and Bioactivation. Current Medicinal Chemistry, 3(3), 195-210. Link
Sources
Application Note: 4-(3-Aminophenyl)piperazin-2-one as a Chemical Probe Scaffold
[1][2]
Introduction: The S4 Pocket Interrogator
4-(3-Aminophenyl)piperazin-2-one (CAS: 1094352-46-1) is a specialized pharmacophore probe and building block, primarily utilized in the design and synthesis of Direct Factor Xa (FXa) Inhibitors .[1][2] In the context of medicinal chemistry and chemical biology, it serves as a "Functionalized Fragment Probe" targeting the S4 sub-pocket of the Factor Xa active site.[1][2]
Unlike standalone fluorescent probes, this molecule is a pharmacophore surrogate .[1][2] It replaces the highly basic amidine groups found in earlier generations of anticoagulants (like benzamidine) with a neutral, polar piperazinone lactam.[1][2] This substitution improves oral bioavailability while maintaining critical hydrogen-bonding interactions within the coagulation factor's active site.[1][2]
Key Applications
Mechanism of Action: S4 Pocket Occupancy
To understand the utility of this compound, one must understand the topology of the Factor Xa active site.[1][2]
-
The Target (Factor Xa): A serine protease critical to the coagulation cascade, converting Prothrombin to Thrombin.[1][2]
-
The S4 Pocket: A hydrophobic, aryl-binding cleft defined by residues Tyr99, Phe174, and Trp215 .[1][2] It traditionally binds the cationic moiety of substrates.[1][2]
-
The Probe's Role:
-
The Phenyl Ring: Engages in
-stacking interactions with the aromatic box of the S4 pocket (Tyr99/Phe174).[1][2] -
The Piperazin-2-one (Lactam): Acts as a constrained peptidomimetic.[1][2] The lactam carbonyl and NH groups function as hydrogen bond acceptors/donors, interacting with the backbone carbonyl of the S4 pocket (often Glu97 or water-mediated networks), mimicking the interactions of the natural substrate without the metabolic liability of a charged amidine.[1][2]
-
The 3-Amino Group: Serves as the reactive "warhead" or "linker" point.[1][2] It is positioned to exit the S4 pocket, allowing coupling to a central scaffold (e.g., oxazolidinone, pyrazole, or isoxazole) that bridges to the S1 pocket.[1][2]
-
Visualization: Structural Interaction Logic[1][2]
Figure 1: Schematic representation of the probe's binding mode within the Factor Xa active site.[1][2] The molecule anchors the inhibitor in the S4 pocket while providing a vector for extension into the S1 site.[1][2]
Experimental Protocols
Protocol A: Chemical Synthesis (Coupling Strategy)
Objective: To couple the probe to a core scaffold (e.g., a carboxylic acid or isocyanate) to create a bioactive Factor Xa inhibitor.[1][2]
Reagents Required:
-
Scaffold Partner (e.g., 4-chlorophenyl isocyanate for urea linkage, or a carboxylic acid for amide linkage)[1][2]
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent of the Scaffold Partner (e.g., Acid) in anhydrous DMF (0.1 M concentration).[1][2]
-
Activation: Add 1.2 equivalents of HATU and 2.5 equivalents of DIPEA. Stir at room temperature for 15 minutes to activate the acid.
-
Addition of Probe: Add 1.0 equivalent of This compound .[1][2]
-
Reaction: Stir the mixture at ambient temperature (20–25°C) for 4–12 hours. Monitor reaction progress via LC-MS (Look for mass shift: M_scaffold + M_probe - H2O).
-
Workup: Dilute with Ethyl Acetate, wash with 1N HCl (to remove unreacted amine), saturated NaHCO3, and brine.
-
Purification: Purify via Flash Column Chromatography (SiO2). Elute with a gradient of DCM:MeOH (0% to 10% MeOH).[1][2] The lactam is polar; ensure sufficient polarity in the mobile phase.[1][2]
Protocol B: In Vitro Factor Xa Inhibition Assay (Chromogenic)
Objective: To validate the biological activity of the synthesized probe-derivative against Factor Xa.[1][2]
Principle: Factor Xa cleaves the chromogenic substrate S-2222 (Bz-Ile-Glu(g-OR)-Gly-Arg-pNA), releasing p-nitroaniline (pNA), which absorbs at 405 nm.[1][2] Inhibitors prevent this cleavage, reducing the absorbance signal.[1][2]
Materials:
Workflow:
-
Compound Prep: Prepare a 10 mM stock of the synthesized probe-derivative in DMSO. Perform 1:3 serial dilutions to generate a concentration range (e.g., 10 µM to 0.1 nM).
-
Enzyme Incubation: Add 20 µL of diluted compound and 20 µL of Factor Xa (0.5 nM final conc) to the wells. Incubate for 15 minutes at 37°C to allow equilibrium binding.
-
Substrate Addition: Add 40 µL of S-2222 substrate (200 µM final conc).
-
Kinetic Read: Immediately measure Absorbance at 405 nm (A405) every 30 seconds for 20 minutes using a microplate reader.
-
Analysis: Calculate the initial velocity (
) for each concentration. Plot % Inhibition vs. Log[Concentration] to determine IC50.[1][2]
Visualization: Assay Workflow
Figure 2: Step-by-step workflow for the Chromogenic Factor Xa Inhibition Assay.
Technical Data & Specifications
Physicochemical Properties
| Property | Value | Notes |
| Molecular Weight | 191.23 g/mol | Ideal for fragment-based screening (Rule of 3 compliant).[1][2] |
| Formula | C10H13N3O | |
| Solubility | DMSO (>50 mM), MeOH | Moderate aqueous solubility due to polar lactam.[1][2] |
| pKa (Amine) | ~4.0 - 5.0 | Aniline nitrogen; low basicity compared to alkyl amines.[1][2] |
| Storage | -20°C, Desiccated | Hygroscopic; store under inert gas if possible. |
Expected Performance (Derivatives)
When coupled to a high-affinity S1 binder (e.g., chlorothiophene-carboxamide or similar scaffolds described in WO2004087646), derivatives of this probe typically exhibit:
References
-
Merck Patent GmbH. (2004).[1][2][3] Pyrrolidino-1,2-dicarboxy-1-(phenylamide)-2-(4-(3-oxo-morpholino-4-yl)-phenylamide) derivatives and related compounds for use as inhibitors of coagulation factor Xa.[1][2][3][4] WO2004087646A2.[1][2][5][6]
-
Roehrig, S., et al. (2005).[1][2][5][6] Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor.[1][2] Journal of Medicinal Chemistry, 48(19), 5900–5908.[1][2] (Describes the S4 pocket binding logic of similar lactam-phenyl moieties).
Sources
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. BPP eRegister [patent.public.lu]
- 4. PYRROLIDIN-1,2-DICARBONSÃURE-1-(PHENYLAMID)-2-(4-(3-OXO-MORPHOLIN-4-YL)-PHENYLAMID) DERIVATE UND VERWANDTE VERBINDUNGEN ALS INHIBITOREN DES KOAGULATIONSFAKTORS XA ZUR BEHANDLUNG VON THROMBOEMBOLISCHEN ERKRANKUNGEN - Patent 1720844 [data.epo.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Pharmacological Profiling & Assay Development for 4-(3-Aminophenyl)piperazin-2-one
This Application Note and Protocol guide is designed for researchers utilizing 4-(3-Aminophenyl)piperazin-2-one (CAS: 1094352-46-1) as a scaffold in medicinal chemistry, specifically for Factor Xa inhibitor development and GPCR ligand discovery .
Introduction & Mechanistic Rationale
This compound represents a "privileged scaffold" in drug discovery. Its structure combines a piperazinone (lactam) core with an aniline handle, making it a critical intermediate for synthesizing anticoagulants (Factor Xa inhibitors) and CNS-active agents (5-HT/Dopamine receptor modulators).
-
Factor Xa Relevance: The lactam ring mimics the neutral, hydrogen-bonding motifs found in the P4 pocket binding site of Factor Xa inhibitors like Apixaban and Rivaroxaban . The 3-aminophenyl group serves as a vector for coupling to the P1-binding pharmacophore.
-
GPCR Relevance: Phenyl-piperazines are classic serotonin (5-HT) receptor ligands. The addition of the carbonyl (2-one) alters basicity and lipophilicity, requiring specific functional assays to determine if CNS activity is retained or abolished (selectivity profiling).
This guide details three tiers of assay development: Chemical Validation , Biochemical Inhibition (Factor Xa) , and Cellular Function (GPCR) .
Experimental Workflow Visualization
The following diagram illustrates the screening cascade for validating this scaffold and its derivatives.
Caption: Tiered screening cascade ensuring chemical integrity before biological profiling.
Protocol 1: Chemical Validation (Purity & Identity)
Objective: Before biological testing, quantify the "active" amine content. The aniline group is oxidation-prone; degraded samples yield false negatives in coupling reactions and biological assays.
Materials
-
Analyte: this compound (solid).[1]
-
Reagents: Perchloric acid (0.1 N) in glacial acetic acid, Crystal Violet indicator.
-
Instrumentation: Potentiometric Titrator or HPLC-UV (Agilent 1200 or equivalent).
Method A: Non-Aqueous Titration (Amine Content)
-
Dissolution: Dissolve 150 mg of the substance in 30 mL of glacial acetic acid.
-
Titration: Titrate with 0.1 N perchloric acid (
) to a potentiometric endpoint. -
Calculation: Each mL of 0.1 N
corresponds to 19.12 mg of .-
Acceptance Criteria: 98.0% – 102.0% purity.
-
Method B: HPLC-UV Purity
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 min.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide).
-
Note: The "2-one" lactam peak is distinct from the open-ring hydrolysis product (amino-acid impurity).
Protocol 2: Biochemical Assay (Factor Xa Inhibition)
Objective: Determine if the scaffold or its derivatives inhibit Coagulation Factor Xa (FXa). This is the primary therapeutic pathway for this structural class.
Principle
This is a chromogenic kinetic assay . Factor Xa cleaves a specific chromogenic substrate (S-2222 or equivalent), releasing p-nitroaniline (pNA). Inhibitors reduce the rate of pNA formation, measured by absorbance at 405 nm.
Reagents & Buffer
-
Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000, pH 7.4.
-
Enzyme: Human Factor Xa (0.5 nM final concentration).
-
Substrate: Chromogenic Substrate S-2222 (Bz-Ile-Glu(g-OR)-Gly-Arg-pNA).
-
Controls: Rivaroxaban (positive control), DMSO (vehicle).
Step-by-Step Procedure
-
Preparation: Prepare 100x stocks of this compound in DMSO. Serial dilute (10 mM to 1 nM).
-
Incubation: In a 96-well plate, add:
-
10 µL Compound (or DMSO control).
-
50 µL Factor Xa enzyme solution.
-
Incubate for 15 minutes at 25°C to allow equilibrium binding.
-
-
Reaction Start: Add 40 µL of Substrate S-2222 (200 µM final).
-
Measurement: Monitor Absorbance (405 nm) continuously for 10 minutes (Kinetic Mode).
-
Analysis: Calculate the initial velocity (
) for each well.-
% Inhibition =
-
Fit data to a 4-parameter logistic equation to determine
.
-
Data Interpretation Table:
| IC50 Value | Interpretation | Action |
|---|---|---|
| < 100 nM | Potent Hit | Proceed to Selectivity (Thrombin/Trypsin) |
| 100 nM - 10 µM | Moderate Binder | Optimize SAR (Aniline coupling) |
| > 10 µM | Weak/Inactive | Scaffold requires P1-group elaboration |
Protocol 3: Cellular Assay (GPCR Functional Screen)
Objective: Assess off-target activity or potential CNS repurposing. Phenyl-piperazines often bind 5-HT (Serotonin) and Dopamine receptors.
Mechanism Visualization
The following diagram depicts the GPCR signaling pathway interrogated by this assay.
Caption: Calcium flux pathway for Gq-coupled GPCR screening (e.g., 5-HT2A).
Method: FLIPR Calcium Flux Assay
-
Cell Line: CHO-K1 or HEK293 stably expressing human 5-HT2A or D2 receptors.
-
Dye Loading:
-
Plate cells (10,000/well) in 384-well black-wall plates.
-
Incubate with Calcium-4 dye (Molecular Devices) for 60 min at 37°C.
-
-
Compound Addition:
-
Add this compound (10 µM screening concentration).
-
Agonist Mode: Measure fluorescence increase immediately upon addition.
-
Antagonist Mode: Incubate compound for 15 min, then add reference agonist (e.g., Serotonin EC80).
-
-
Readout: Measure RFU (Relative Fluorescence Units) on a FLIPR Tetra or FlexStation.
Critical Insight: The "2-one" (carbonyl) group reduces the basicity of the piperazine nitrogen (
References
-
Turpie, A. G. (2007).[2] "Oral, direct Factor Xa inhibitors in development for the prevention and treatment of thromboembolic diseases."[3] Arteriosclerosis, Thrombosis, and Vascular Biology. Link
-
López-Rodríguez, M. L., et al. (1997).[4] "Synthesis and structure-activity relationships of a new model of arylpiperazines... affinity for 5-HT1A and alpha 1 receptors."[4] Journal of Medicinal Chemistry. Link
-
Guidechem. (2024). "Product Record: this compound (CAS 1094352-46-1)."[1] Chemical Database. Link
-
Drugs.com. (2024). "Factor Xa Inhibitors: Mechanism and Clinical Use." Drug Class Overview. Link
Sources
- 1. guidechem.com [guidechem.com]
- 2. Factor Xa inhibitors: a novel therapeutic class for the treatment of nonvalvular atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]
- 4. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3-Aminophenyl)piperazin-2-one
Introduction:
Welcome to the technical support center for the synthesis of 4-(3-Aminophenyl)piperazin-2-one. This molecule is a key building block in the development of various pharmaceutical agents. Achieving a high yield and purity is critical for downstream applications and overall project success. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will delve into the mechanistic rationale behind procedural steps, provide robust troubleshooting advice, and offer optimized protocols to enhance your synthetic outcomes.
The synthesis is typically a two-step process: first, an N-arylation to form the intermediate 4-(3-nitrophenyl)piperazin-2-one, followed by the reduction of the nitro group to the desired amine. Each step presents unique challenges that can impact the final yield and purity. This guide will address both stages comprehensively.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address specific experimental issues.
Step 1: N-Arylation of Piperazin-2-one with 1-fluoro-3-nitrobenzene
Question 1: My N-arylation reaction is showing low conversion to 4-(3-nitrophenyl)piperazin-2-one, and I see a lot of unreacted piperazin-2-one by TLC/LC-MS. What's going wrong?
Answer:
Low conversion in this nucleophilic aromatic substitution (SNAr) reaction is a frequent issue. The root cause often lies in suboptimal reaction conditions that fail to sufficiently activate the electrophile or facilitate the nucleophilic attack. Let's break down the potential causes and solutions:
-
Insufficient Basicity: The reaction requires a base to deprotonate the piperazin-2-one, generating the nucleophilic amide anion. If the base is too weak or used in insufficient quantity, the concentration of the active nucleophile will be too low.
-
Causality: The pKa of the N-H proton in piperazin-2-one is moderately acidic, but a strong enough base is needed to drive the equilibrium towards the deprotonated form.
-
Solution:
-
Choice of Base: Switch to a stronger, non-nucleophilic base. While potassium carbonate (K2CO3) is common, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can significantly increase the reaction rate.
-
Stoichiometry: Ensure you are using at least 1.1 to 1.5 equivalents of the base to fully deprotonate the piperazin-2-one and neutralize the HF formed in situ.
-
-
-
Suboptimal Solvent: The choice of solvent is critical for SNAr reactions. It needs to be aprotic to avoid solvating the nucleophile and polar enough to dissolve the reactants and stabilize the charged Meisenheimer intermediate.
-
Causality: Protic solvents (like ethanol or water) will protonate the amide anion, reducing its nucleophilicity. Nonpolar solvents will not adequately solubilize the salts and intermediates.
-
Solution: High-boiling polar aprotic solvents are ideal. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are excellent choices that facilitate the reaction at elevated temperatures.[1]
-
-
Inadequate Temperature: SNAr reactions with moderately activated aryl halides often require thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature. A typical range for this reaction is 80-120 °C. Monitor the reaction progress by TLC every few hours. Be aware that excessively high temperatures can lead to decomposition and side products.
-
Question 2: My N-arylation reaction is messy, with multiple spots on the TLC plate that are difficult to separate. How can I improve the selectivity?
Answer:
The formation of multiple byproducts is often due to side reactions. The primary culprits are typically dialkylation or reactions involving impurities.
-
Dialkylation: Although piperazin-2-one has an amide nitrogen, the other nitrogen can also potentially react, though it is less likely under these conditions. More likely is a reaction at the oxygen of the enolate form of the piperazinone.
-
Impure Starting Materials: Ensure the purity of your piperazin-2-one and 1-fluoro-3-nitrobenzene.
-
Solutions to Improve Selectivity:
-
Controlled Addition: Add the piperazin-2-one solution dropwise to a pre-heated solution of the aryl fluoride and base. This keeps the concentration of the nucleophile low at any given moment, minimizing side reactions.
-
Protecting Group Strategy: For ultimate control, though it adds steps, you can protect the other nitrogen of a precursor piperazine before forming the piperazinone ring. However, for this specific molecule, optimizing conditions is usually sufficient.
-
Step 2: Reduction of 4-(3-nitrophenyl)piperazin-2-one
Question 3: The catalytic hydrogenation of my nitro-intermediate is slow or stalls completely. What factors should I check?
Answer:
Catalytic hydrogenation is a highly effective method for nitro group reduction, but its success is sensitive to several factors.
-
Catalyst Activity: The catalyst is the most common point of failure.
-
Causality: Palladium on carbon (Pd/C) is a surface-active catalyst. Its activity can be diminished by poisoning or improper handling.
-
Solutions:
-
Use a Fresh Catalyst: Catalysts can deactivate over time, especially if not stored under an inert atmosphere. Use a fresh batch of 5% or 10% Pd/C.
-
Catalyst Poisoning: Ensure all your solvents and glassware are scrupulously clean. Sulfur-containing compounds, strong coordinating ligands, and some halides can poison the palladium surface.
-
Catalyst Loading: Use an appropriate catalyst loading, typically 5-10 mol% of palladium relative to the substrate.
-
-
-
Hydrogen Pressure & Agitation:
-
Causality: The reaction is dependent on the mass transfer of hydrogen gas to the catalyst surface.
-
Solution: Ensure you are using an adequate hydrogen pressure (typically 50 psi to 100 psi, but can be done at atmospheric pressure with a balloon if the reaction is slow). Vigorous stirring is crucial to ensure good mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas).
-
-
Solvent Choice: The solvent must dissolve the starting material and not interfere with the catalysis.
-
Solution: Methanol, ethanol, or ethyl acetate are excellent choices. For substrates with poor solubility, tetrahydrofuran (THF) can be used, but ensure it is peroxide-free as peroxides can be hazardous in hydrogenations.
-
Question 4: My reduction produces significant impurities, and the final product is difficult to purify. How can I achieve a cleaner reaction?
Answer:
Impurity generation during nitro reduction often points to over-reduction or the formation of intermediates that can couple to form undesired products like azo or azoxy compounds.[2][3]
-
Reaction Intermediates: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[2] These can react with each other or the final amine product to form dimeric impurities.
-
Solutions for a Cleaner Reduction:
-
Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider chemical reducing agents.
-
Tin(II) Chloride (SnCl2): A classic and reliable method. The reaction is typically run in concentrated HCl or ethanol.
-
Iron powder in Acetic Acid/Ammonium Chloride: A greener and often very clean alternative to other metal-based reductions.[4]
-
-
Transfer Hydrogenation: This method avoids the use of pressurized hydrogen gas. Ammonium formate or formic acid can be used as the hydrogen source with Pd/C. This can sometimes provide cleaner results.[4]
-
Monitor Closely: Do not let the reaction run for an unnecessarily long time. Monitor by TLC, and once the starting material is consumed, stop the reaction immediately to prevent over-reduction or side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the overall reaction scheme for this synthesis?
A1: The synthesis is a two-step process. First, a nucleophilic aromatic substitution, followed by a nitro group reduction.
Sources
- 1. tdcommons.org [tdcommons.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Technical Support Center: Crystallization of 4-(3-Aminophenyl)piperazin-2-one
Welcome to the dedicated technical support resource for the crystallization of 4-(3-Aminophenyl)piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. As a molecule possessing a combination of a hydrophilic piperazinone core, a basic aromatic amine, and a rigid phenyl group, its crystallization behavior can be nuanced. This document provides in-depth, experience-driven advice to help you achieve high-purity crystalline material consistently.
Understanding the Molecule: Physicochemical Profile
Before troubleshooting, it is crucial to understand the structural attributes of this compound and how they influence its crystallization.
-
Piperazinone Ring: The lactam functionality within the piperazine ring introduces polarity and the potential for strong hydrogen bonding, both as a donor (N-H) and an acceptor (C=O).
-
Aminophenyl Group: The primary aromatic amine is a basic center, making the molecule's solubility pH-dependent. It is also a site for hydrogen bonding.
-
Aromatic System: The phenyl ring contributes to the molecule's rigidity and can participate in π-π stacking interactions within the crystal lattice.
While specific solubility data for this compound is not extensively published, we can infer its likely behavior from related structures like piperazine and other aminophenyl piperazine derivatives. Piperazine itself is freely soluble in water and alcohols but poorly soluble in less polar solvents like diethyl ether.[1] The introduction of the aminophenyl and lactam groups will likely modify this profile, suggesting that a range of protic and aprotic polar solvents should be considered for crystallization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the crystallization of this compound in a question-and-answer format.
Q1: My compound will not crystallize and remains an oil. What should I do?
A1: Oiling out is a common problem when the solute's solubility in the chosen solvent is too high, or when impurities are present that inhibit crystal lattice formation.
-
Causality: The high polarity of the piperazinone and aminophenyl groups can lead to strong solute-solvent interactions, preventing the molecule from organizing into a crystal lattice. Impurities, especially those structurally similar to the target molecule, can disrupt this organization.
-
Troubleshooting Steps:
-
Increase Supersaturation Slowly: Rapid cooling is a frequent cause of oiling out. Allow the hot, saturated solution to cool to room temperature slowly, and then gradually lower the temperature further in a refrigerator or freezer.
-
Solvent System Modification:
-
Anti-Solvent Addition: If your compound is dissolved in a good solvent (e.g., methanol, DMF), slowly add a miscible anti-solvent in which the compound is poorly soluble (e.g., water, hexane, or diethyl ether) at a slightly elevated temperature until slight turbidity is observed. Then, allow the solution to cool slowly.
-
Solvent Screening: Conduct a systematic solvent screen with small amounts of your compound to identify a solvent with ideal characteristics: high solubility at elevated temperatures and low solubility at room or lower temperatures. A suggested starting point for screening is provided in the table below.
-
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a small amount of crystalline material from a previous batch, add a single, small crystal (a "seed crystal") to the supersaturated solution to induce crystallization.
-
Q2: The crystallization process results in a very low yield. How can I improve it?
A2: A low yield suggests that a significant portion of your compound remains in the mother liquor.
-
Causality: This is often due to using an excessive amount of solvent or choosing a solvent in which the compound has significant solubility even at low temperatures.
-
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound. Work in small increments of solvent addition.
-
Optimize the Solvent System: Re-evaluate your choice of solvent. An ideal solvent will show a large difference in solubility between its boiling point and room temperature.
-
Cooling to Lower Temperatures: Ensure the crystallization mixture is thoroughly cooled. For many organic compounds, cooling to 0-4°C in an ice bath can significantly increase the yield.
-
Second Crop Crystallization: Concentrate the mother liquor by evaporating a portion of the solvent and then re-cooling to obtain a second crop of crystals. Be aware that the purity of the second crop may be lower than the first.
-
Q3: My crystallized product is colored or appears impure. How can I improve the purity?
A3: The presence of color or impurities indicates that the crystallization process did not effectively separate the target compound from contaminants.
-
Causality: Colored impurities are often highly conjugated organic molecules. Other impurities may co-crystallize if they are structurally similar to your compound.
-
Troubleshooting Steps:
-
Charcoal Treatment: If the impurities are colored, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your product, leading to a lower yield.
-
Hot Filtration: If there are insoluble impurities in your hot solution, perform a hot gravity filtration to remove them before allowing the solution to cool.
-
Recrystallization: A second recrystallization of the product is often necessary to achieve high purity.
-
Wash the Crystals: After filtering the crystals, wash them with a small amount of the cold crystallization solvent to remove any residual mother liquor containing impurities.
-
Q4: Crystallization happens too quickly, resulting in a fine powder instead of well-defined crystals. Is this a problem?
A4: Rapid crystallization, or "crashing out," often traps impurities within the crystal lattice, diminishing the effectiveness of the purification.
-
Causality: This occurs when the solution becomes supersaturated too quickly, leading to rapid nucleation and the formation of many small crystals.
-
Troubleshooting Steps:
-
Slower Cooling: As mentioned previously, slow cooling is key. You can insulate the flask to slow down the rate of cooling.
-
Use a Co-solvent System: Dissolve the compound in a good solvent at an elevated temperature, and then add a poorer solvent until the solution is slightly turbid. This can help to control the rate of crystallization.
-
Reduce the Initial Concentration: If the compound is crashing out even with slow cooling, try using a slightly larger volume of solvent to reduce the initial concentration.
-
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Crystallization
-
Place approximately 10-20 mg of your crude this compound into several small test tubes.
-
To each tube, add a different solvent from the table below, dropwise at room temperature, until the solid dissolves or it is clear that it is insoluble.
-
If the solid dissolves at room temperature, the solvent is likely too good for crystallization and should be considered as the "good" solvent in a co-solvent system.
-
If the solid is insoluble at room temperature, gently heat the test tube in a warm water or sand bath. Continue to add the solvent dropwise until the solid dissolves.
-
Allow the test tubes that formed a solution at elevated temperatures to cool slowly to room temperature, and then place them in an ice bath.
-
Observe the formation of crystals. An ideal solvent will yield a good quantity of well-formed crystals upon cooling.
Table 1: Suggested Solvents for Screening
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | The hydroxyl group can hydrogen bond with the piperazinone and amine functionalities. Polarity can be tuned by chain length. |
| Ketones | Acetone, Methyl Ethyl Ketone | Moderate polarity and hydrogen bond accepting capabilities. |
| Esters | Ethyl Acetate | A good balance of polarity, often used in co-solvent systems with hexanes. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Can dissolve a range of polar compounds. |
| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF) | Good solvents for highly polar compounds; often require an anti-solvent. |
| Aromatic | Toluene | May promote crystallization through π-π stacking, but solubility is likely to be low. |
| Anti-Solvents | Water, Hexanes, Diethyl Ether | Used in combination with a good solvent to induce precipitation. |
Protocol 2: General Recrystallization Procedure
-
Choose the best solvent or co-solvent system identified from the screening.
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue to add small portions of the hot solvent until the compound just dissolves.
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Allow the flask to cool slowly to room temperature. To slow the cooling process, you can cover the flask with a watch glass and wrap it in glass wool or a towel.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the crystals in a vacuum oven at a temperature well below the melting point.
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting common crystallization issues.
Caption: A flowchart for troubleshooting common crystallization problems.
Advanced Considerations
Polymorphism
It is possible that this compound can exist in multiple crystalline forms, or polymorphs. Different polymorphs can have different physical properties, including solubility, melting point, and stability. The choice of crystallization solvent and the rate of cooling can influence which polymorph is obtained. If you observe inconsistencies in your crystalline product between batches (e.g., different crystal shapes, melting points), you may be isolating different polymorphs.
Characterization of Your Crystalline Product
To ensure the quality and consistency of your crystallized this compound, it is essential to characterize the material using appropriate analytical techniques.
Table 2: Recommended Analytical Techniques for Crystal Characterization
| Technique | Information Provided |
| Melting Point | A sharp melting point range is indicative of high purity. A broad melting range often suggests the presence of impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure and can be used to identify and quantify impurities. |
| High-Performance Liquid Chromatography (HPLC) | A highly sensitive method for assessing the purity of the compound. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Provides information about the functional groups present and can be used to identify different polymorphs. |
| Powder X-ray Diffraction (PXRD) | The definitive technique for identifying the crystalline form (polymorph) of a solid. |
| Differential Scanning Calorimetry (DSC) | Can be used to determine the melting point and detect polymorphic transitions. |
Final Remarks
Crystallization is often described as both a science and an art. While the principles are well-established, achieving success with a new compound often requires empirical optimization. This guide provides a systematic framework for troubleshooting the crystallization of this compound. By carefully considering the physicochemical properties of the molecule and methodically exploring different solvents and conditions, you can develop a robust and reproducible crystallization protocol.
References
-
Technical Disclosure Commons. (2022). Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. Retrieved from [Link]
- Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Rasayan J. Chem.
- U.S. Patent No. 3,481,933. (1969).
- U.S. Patent No. 2,919,275. (1959).
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIV
- Chinese Patent No. CN108129404B. (2020).
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
- Chinese Patent No. CN101824009A. (2010).
- Chinese Patent No. CN114516849A. (2022). A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine.
- 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank.
- European Patent No. EP1230231B1. (2005). Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine.
- Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Bioorganic & Medicinal Chemistry Letters.
- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. RSC Advances.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Aminophenyl)piperazine. Retrieved from [Link]
- Chemistry of 2-(2′-Aminophenyl)
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals.
- Piperazine bridged 4-aminoquinoline 1,3,5- triazine derivatives: Design, Synthesis, characterization and antibacterial evaluation.
- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
- Substances yield after recrystallization
- Synthesis, characterization, antimicrobial studies of certain piperazine containing s-triazine derived compound. Journal of Chemical and Pharmaceutical Research.
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
Sources
preventing "4-(3-Aminophenyl)piperazin-2-one" precipitation in aqueous buffers
Topic: Preventing Precipitation of 4-(3-Aminophenyl)piperazin-2-one
Document ID: TS-SOL-043AP | Version: 2.1 | Status: Active
Executive Summary & Root Cause Analysis
The Issue: Researchers frequently report "crashing out" (precipitation) of this compound when diluting high-concentration DMSO stocks into neutral aqueous buffers (e.g., PBS, HEPES pH 7.4).
The Chemical Root Cause: "The Neutrality Trap" To solve this, we must look at the ionization state of the molecule. This compound contains three nitrogen centers, but at physiological pH (7.4), it behaves as a neutral lipophile.
-
Piperazin-2-one (Lactam N): The amide-like nitrogen is non-basic.[1] It does not protonate at physiological pH.
-
Aniline Amine (3-Aminophenyl): The
of a typical aniline is ~4.6. At pH 7.4, this group is >99.8% uncharged (neutral). -
Tertiary Aniline (N4): The nitrogen connecting the piperazinone to the phenyl ring is also aniline-like with a low
.
Conclusion: At pH 7.4, the molecule lacks a stabilizing positive charge. It relies solely on hydrogen bonding (lactam/amine) to stay in solution. When the concentration exceeds its intrinsic solubility (
The "Soft Landing" Dilution Protocol
Objective: Prevent "Shock Precipitation" caused by direct addition of 100% DMSO stock to aqueous buffer.
Theory: When a droplet of DMSO stock hits water, the DMSO diffuses away faster than the compound can equilibrate, creating a local zone of supersaturation. This nucleates crystals that will not re-dissolve (Kinetic vs. Thermodynamic solubility).
The Protocol:
Do not add Stock
Step-by-Step Workflow
-
Prepare Stock: 10 mM in 100% DMSO (anhydrous).
-
Prepare Intermediate Solvent (The "Landing Pad"): 50% DMSO / 50% Water (or Buffer).
-
Step 1 (Intermediate): Dilute your 10 mM stock 1:10 into the "Landing Pad".
-
Result: 1 mM compound in ~55% DMSO. (This remains soluble).
-
-
Step 2 (Final): Dilute the Intermediate 1:100 into your pre-warmed (37°C) Assay Buffer.
-
Final Concentration: 10
M. -
Final DMSO: ~0.55% (Usually tolerated by cells/enzymes).
-
Figure 1: The "Soft Landing" dilution strategy minimizes the polarity shock that causes nucleation.
Formulation Optimization Matrix
If the standard protocol fails (e.g., you need >50
| Strategy | Additive / Modification | Mechanism | Recommended Concentration |
| A. pH Tuning | Acetate Buffer (pH 5.0) | Protonates the aniline nitrogen ( | Replace PBS with Acetate/MES if assay tolerates. |
| B. Cosolvent | PEG-400 | Disrupts water lattice; better solvates the phenyl ring than water alone. | 5% - 20% v/v in final buffer. |
| C. Complexation | HP- | Encapsulates the hydrophobic phenyl ring; leaves polar lactam exposed. | 2 - 5 molar equivalents (relative to compound). |
| D. Surfactant | Tween-80 | Prevents crystal nucleation by coating hydrophobic aggregates. | 0.01% - 0.05% v/v. |
Troubleshooting FAQs
Q1: My compound precipitated. Can I sonicate it back into solution?
-
Answer: Generally, no . Once this compound precipitates in aqueous buffer, it forms a stable crystal lattice. Sonication might disperse the chunks into micro-crystals (cloudy suspension), but it will not truly re-dissolve them to the monomeric state required for assays.
-
Correction: Spin it down, discard, and restart using the "Soft Landing" protocol.
-
Q2: I see a "cloud" immediately upon adding the stock. Is this precipitation?
-
Answer: Not always.[3][4][5] This could be the "Schlieren effect" (mixing of solvents with different refractive indices, DMSO vs. Water).
-
Test: Let it sit for 5 minutes. If the cloud settles to the bottom or forms visible specks, it is precipitate. If it disappears, it was just mixing lines.
-
Q3: Can I store the diluted aqueous solution at 4°C?
-
Answer: High Risk. Solubility is temperature-dependent. Cooling a saturated solution promotes crystallization.
-
Best Practice: Prepare working dilutions fresh at Room Temperature (RT) or 37°C immediately before use.
-
Q4: Is the lactam ring stable?
-
Answer: Piperazin-2-ones are generally stable at neutral pH. However, avoid extreme acid (pH < 2) or base (pH > 10) for prolonged periods, as this can hydrolyze the lactam ring, opening it to form the linear amino-acid derivative.
Decision Tree for Assay Development
Figure 2: Decision logic for selecting the correct buffer system based on concentration and pH constraints.
References
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.
-
Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today.
-
Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.
-
PubChem Compound Summary. (2024). "4-(4-Aminophenyl)piperazin-2-one" (Structural Analog Data).[6] National Center for Biotechnology Information.
Sources
Technical Support Center: Troubleshooting "4-(3-Aminophenyl)piperazin-2-one" Assays
Welcome to the technical support center for "4-(3-Aminophenyl)piperazin-2-one." This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues leading to inconsistent assay results. As a critical intermediate in pharmaceutical synthesis, such as for the antifungal agent Posaconazole, ensuring the reliability of its quantification and characterization is paramount.[1][2] This document provides in-depth, cause-and-effect troubleshooting advice, validated protocols, and best practices to enhance the reproducibility and accuracy of your experiments.
Part 1: Foundational Troubleshooting - Compound Integrity and Handling
Inconsistent results often originate from the compound itself before it even enters an assay. The chemical nature of this compound—containing an aromatic amine and a piperazinone ring—makes it susceptible to specific degradation pathways.
FAQ 1: We're observing significant batch-to-batch variability in our assays. What's the primary suspect?
Answer: The primary suspect is the purity and consistency of the compound batches. This compound is a synthetic intermediate, and variations in the synthesis or purification process can introduce impurities that may interfere with your assays.[3][4]
-
Expert Insight (The "Why"): The aromatic amine is highly reactive and a potential site for side reactions during synthesis. Residual starting materials, catalysts (like Raney nickel if hydrogenation is used for the amino group), or isomeric impurities can have different spectroscopic or chromatographic properties, leading to inconsistent quantification.[1]
-
Recommended Action:
-
Independent Purity Verification: Do not solely rely on the supplier's Certificate of Analysis (CoA). Perform an in-house purity assessment for each new batch using a standardized analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Impurity Profiling: If possible, use a high-resolution technique like LC-MS to identify and compare the impurity profiles of different batches.[5] This can help pinpoint specific problematic impurities.
-
Standardization: Qualify a single batch of high purity (>98%) as your internal reference standard for all future experiments.
-
FAQ 2: Our results are degrading over time, even when using the same batch. What are the optimal storage and handling procedures?
Answer: This strongly suggests compound instability. Phenylpiperazine derivatives are known to be unstable, especially in solution and under suboptimal storage conditions.[6][7] The aromatic amine moiety is particularly prone to oxidation.
-
Expert Insight (The "Why"): The lone pair of electrons on the nitrogen of the aminophenyl group can be easily oxidized by atmospheric oxygen. This process can be accelerated by exposure to light (photo-oxidation), heat, and trace metal ions.[8] This leads to the formation of colored degradation products and a decrease in the concentration of the parent compound.
-
Recommended Action & Protocol:
| Parameter | Recommendation | Rationale |
| Storage (Solid) | Store at -20°C or below, in a desiccator, under an inert atmosphere (e.g., argon or nitrogen). | Minimizes thermal degradation and oxidation. Phenyl piperazines show significant degradation after 6 months regardless of storage conditions, so long-term storage should be carefully monitored.[6][7] |
| Storage (Solution) | Prepare stock solutions fresh. If storage is unavoidable, flash-freeze aliquots in an inert solvent (e.g., DMSO, DMF) and store at -80°C for no longer than one month.[9] Avoid repeated freeze-thaw cycles. | Freezing slows down degradation kinetics. Aliquoting prevents contamination and degradation of the entire stock. |
| Handling | Weigh the compound and prepare solutions under subdued light. Use amber vials or foil-wrapped tubes. | The aromatic amine can be light-sensitive, leading to photodegradation.[8] |
| Solvent Choice | Use high-purity, anhydrous, degassed solvents (e.g., HPLC-grade DMSO, acetonitrile). | Water can participate in hydrolytic degradation, and dissolved oxygen can accelerate oxidation. |
Part 2: Assay-Specific Troubleshooting Guide
Once compound integrity is assured, the next step is to scrutinize the assay methodology.
Workflow: Systematic Troubleshooting of Inconsistent Assays
This workflow provides a logical progression for diagnosing issues.
Caption: A logical flowchart for troubleshooting inconsistent assay results.
FAQs for Chromatographic Assays (HPLC/LC-MS)
These are the most common and reliable methods for quantifying this compound.[5][10]
Q3: We are seeing poor peak shape (tailing, fronting) in our reverse-phase HPLC analysis. Why is this happening?
A3: This is typically caused by unwanted secondary chemical interactions between your analyte and the stationary phase, or by issues with the mobile phase.
-
Expert Insight (The "Why"): The basic amine group on the phenyl ring is the most likely culprit. At a mid-range pH, this amine can be partially protonated, leading to ionic interactions with residual acidic silanol groups on the silica-based column packing. This "mixed-mode" retention causes peak tailing. Peak fronting can occur if the column is overloaded.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: This is the most critical parameter.
-
Low pH (e.g., 2.5-3.5): Add 0.1% formic acid or trifluoroacetic acid (TFA) to your mobile phase. This fully protonates the amine, ensuring a single, positively charged species and masking silanol interactions. This is the most common solution.
-
High pH (e.g., 9-10): Use a hybrid or polymer-based column stable at high pH. This deprotonates the amine, leaving it neutral and minimizing ionic interactions.
-
-
Column Choice: Use a high-purity, end-capped C18 column or one specifically designed for basic compounds. These have fewer free silanol groups.
-
Sample Overload: Inject a lower concentration of your sample to see if peak fronting resolves.
-
Q4: Our quantitative results are not reproducible between runs. What should we check?
A4: Assuming the instrument is performing correctly (passes system suitability), the issue often lies in sample preparation or the standard curve.
-
Expert Insight (The "Why"): Aromatic amines can adsorb to surfaces, and the compound's stability in the final sample diluent is critical.[11][12] If you are analyzing biological samples (e.g., plasma, urine), matrix components can interfere with ionization in LC-MS (ion suppression) or co-elute in HPLC-UV, affecting accuracy.[7]
-
Troubleshooting Steps:
-
Sample Diluent: Ensure your sample diluent is identical to your mobile phase or is sufficiently acidic (e.g., containing 0.1% formic acid) to maintain analyte stability and prevent adsorption to plasticware.
-
Internal Standard: The use of a proper internal standard (IS), ideally a stable isotope-labeled version of the analyte, is the gold standard for correcting variability in sample preparation and instrument response.
-
Matrix Effects: If working with biological fluids, perform a spike-and-recovery experiment. A low recovery (<85%) suggests matrix interference. A robust sample clean-up (e.g., solid-phase extraction) may be required.[6][11]
-
Standard Curve: Always prepare a fresh standard curve for each analytical run. Do not use a curve from a previous day, as the stability of dilute standards is not guaranteed.
-
Part 3: Validated Experimental Protocols
Adhering to standardized protocols is essential for reproducibility.
Protocol 1: Preparation of Stock and Working Solutions
This protocol is designed to minimize degradation and ensure concentration accuracy.
Sources
- 1. tdcommons.org [tdcommons.org]
- 2. CN101824009A - Simple preparation method for posaconazole and piperazine intermediate thereof - Google Patents [patents.google.com]
- 3. Piperazine synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [open.bu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Short- and Long-Term Stability of Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of 4-(3-Aminophenyl)piperazin-2-one
[1][2][3]
Executive Summary & Scaffold Analysis
4-(3-Aminophenyl)piperazin-2-one (hereafter 4-APP ) represents a "privileged scaffold" in medicinal chemistry.[1][2][3][4] While the piperazinone ring offers favorable solubility and hydrogen-bonding capabilities (mimicking peptide bonds), its structural similarity to endogenous neurotransmitters and kinase hinge-binders introduces significant risks of off-target promiscuity.[1][2][3]
Primary Off-Target Risks:
-
GPCR Promiscuity: The phenyl-piperazine motif is a classic pharmacophore for Serotonin (5-HT) and Dopamine (D2) receptors.[1][2][3][4]
-
hERG Channel Blockade: Lipophilic linkers attached to this scaffold can induce QT prolongation.[1][2][3][4]
-
Redox Cycling (PAINS): The primary aniline at the meta-position is susceptible to oxidation, potentially generating reactive quinone-imines that covalently modify off-target proteins.[1][2][3][4]
This guide provides a systematic approach to identifying, validating, and mitigating these effects in your experimental pipeline.
Troubleshooting Guide (Q&A)
Category A: Unexpected Cellular Toxicity & Viability Issues[1][2][3]
Q1: We observe dose-dependent cytotoxicity in our negative control cell lines (e.g., HEK293) that do not express our target. Is this a scaffold effect?
A: Likely, yes.[1][2][3] This is often driven by the aniline moiety .[1][2][3] Primary anilines can undergo metabolic activation (N-hydroxylation) by CYP450s or auto-oxidation in culture media, leading to reactive species that cause oxidative stress.[1][2][3][4]
-
Diagnostic Step: Perform a "Time-Dependent Stability" assay in your culture media without cells.[1][2][3] Measure the disappearance of the parent compound via LC-MS over 24 hours. If the parent compound degrades significantly without cells, you are likely observing toxicity from oxidative byproducts.[1][2][3]
-
Mitigation:
Q2: Our IC50 values shift significantly ( >10x) when we change serum concentration (FBS). Why?
A: This indicates high Non-Specific Protein Binding (NSB) .[1][2][3][4] The piperazinone lactam is polar, but the phenyl ring adds lipophilicity.[1][2][3] If your R-groups are hydrophobic, the molecule may be sequestered by albumin in the serum.[1][2][3][4]
-
Calculation: Calculate the Lipophilic Ligand Efficiency (LLE). If LogP > 3.5, NSB is the probable culprit.[2][3]
-
Protocol: Run a Serum Shift Assay .[1][2][3][4] Determine IC50 in 1% FBS vs. 10% FBS. If the shift is >5-fold, the "off-target" effect is actually a reduction in free fraction (
).[2][3]
Category B: "Ghost" Activity in Kinase or GPCR Screens[1][2][3][4]
Q3: We are developing a kinase inhibitor, but 4-APP shows activity against unrelated GPCRs (e.g., 5-HT2A). How do we block this?
A: The phenyl-piperazine core is historically known as a "serotonergic scalp."[1][2][3][4] The basic nitrogen (if N1 is unsubstituted) or the spatial arrangement mimics serotonin.[1][2][3]
-
Structural Fix: Introduce steric hindrance at the ortho-position of the phenyl ring (e.g., a methyl or fluorine group).[2][3] This twists the phenyl ring out of planarity with the piperazinone, disrupting the flat binding mode required for many GPCR pockets without affecting kinase hinge binding (usually).[1][2][3]
-
Validation: Run a Tango™ GPCR arrestin assay or similar functional screen to confirm if the binding is agonistic (dangerous) or antagonistic (silent).[1][2][3]
Q4: The compound precipitates during serial dilution in aqueous buffer. [1][2][3]
A: Piperazin-2-ones have high lattice energy.[1][2][3]
-
Troubleshooting: Ensure your DMSO stock does not exceed 1% v/v in the final well.[2][3]
-
Critical Check: Use Dynamic Light Scattering (DLS) to check for colloidal aggregation.[2][3][4] Aggregators sequester enzymes non-specifically, appearing as "pan-inhibitors."[1][2][3] Add 0.01% Triton X-100 to your assay buffer.[2][3] If inhibition disappears, your compound was aggregating.[1][2][3]
Experimental Protocols
Protocol 3.1: The "Clean-Counter" Profiling Workflow
Use this workflow to distinguish true target engagement from scaffold promiscuity.[1][2][3][4]
Materials:
-
Negative Control Variant (N-Acetylated 4-APP: caps the reactive amine)[2][3][4]
-
Target-Null Cell Line (e.g., CRISPR-knockout of target)[1][2][3]
Steps:
-
Synthesis of Control: Acetylate the 3-amino group of 4-APP. This removes the H-bond donor capability critical for kinase hinge binding but retains the lipophilic scaffold.[1][2][3]
-
Parallel Screening: Test 4-APP and N-Acetyl-4-APP in the Target-Null cell line.
-
Data Analysis:
Protocol 3.2: Rapid hERG Liability Assessment
The piperazinone linker is a known hERG pharmacophore.[1][2][3][4]
-
Assay: Fluorescence-based Thallium Flux Assay (high throughput) or Patch Clamp (Gold Standard).[1][2][3]
-
Threshold: If IC50 (hERG) < 30
M, the scaffold requires modification.[2][3] -
Mitigation: Lower the pKa of the basic amine (if present on the piperazine N1) by adding an electron-withdrawing group (e.g., trifluoromethyl) to the phenyl ring.[2][3]
Visualizing the Off-Target Pathways
The following diagram illustrates the mechanistic divergence between the desired efficacy and the common off-target pathways for 3-aminophenyl-piperazinone scaffolds.
Figure 1: Mechanistic divergence of 4-APP.[1][2][3][4] Green path indicates desired pharmacology; Yellow/Red paths indicate structural liabilities common to this scaffold.[1][2][3][4]
Summary Data: Common Substitutions to Mitigate Risks
Use this table to guide your medicinal chemistry optimization strategy.
| Liability | Structural Cause | Recommended Mitigation Strategy | Expected Outcome |
| Metabolic Instability | Electron-rich Aniline (3-NH2) | Replace with 3-Aminopyridine or 3-Amino-5-fluorophenyl | Reduces oxidation potential; blocks quinone formation.[1][2][3][4] |
| hERG Inhibition | Basic Nitrogen + Lipophilicity | Add polar group (e.g., -OH, -SO2Me) to the phenyl ring | Reduces LogP; decreases channel affinity.[1][2][3][4] |
| GPCR Binding | Flat Phenyl-Piperazine geometry | Introduce Ortho-Substitution (Me, Cl) on the phenyl ring | Induces twist; disrupts GPCR pocket fit.[2][3] |
| Assay Interference | Aggregation at high conc.[1][2][3][4] | Add 0.01% Triton X-100 to buffer | Prevents colloidal aggregate formation.[1][2][3] |
References
-
Baell, J., & Walters, M. A. (2014).[2][3][4] Chemistry: Chemical con artists foil drug discovery.[1][2][3] Nature, 513(7519), 481–483.[2][3] [Link]
- Context: Essential reading for identifying PAINS (Pan-Assay Interference Compounds) and aggregation issues common with aminophenyl scaffolds.
-
Wager, T. T., et al. (2010).[1][2][3] Moving beyond rules: The development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties.[1][2][3][4] ACS Chemical Neuroscience, 1(6), 435–449.[1][2][3] [Link]
- Context: Provides the framework for calculating CNS penetration and off-target risks for phenyl-piperazine deriv
-
Meanwell, N. A. (2011).[1][2][3] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1][2][3] [Link]
- Context: Authoritative guide on replacing the aniline/piperazinone motif to improve selectivity.
-
Sridhar, J., et al. (2016).[1][2][3] Protein kinases as therapeutic targets for the treatment of cancer: Clinical landscape and latest developments. PLOS ONE.
- Context: Discusses the structural basis of kinase inhibitor scaffolds similar to 4-APP.
Disclaimer: This guide is for research purposes only. All chemical structures should be evaluated for safety and toxicity in accordance with local EHS regulations.
Sources
- 1. 74853-08-0|1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine|BLD Pharm [bldpharm.com]
- 2. {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine | C17H19N3O | CID 4670650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 2-(4-aminophenyl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one (C16H19N5O) [pubchemlite.lcsb.uni.lu]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. CAS 67455-41-8 | 1-(4-Aminophenyl)piperazine - Synblock [synblock.com]
Validation & Comparative
A Guide to the Reproducible Synthesis of 4-(3-Aminophenyl)piperazin-2-one: A Comparative Analysis of Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the reproducibility of synthetic protocols is paramount. Inconsistent yields, variable purity profiles, and unexpected side reactions can lead to significant delays and increased costs in the drug discovery pipeline. This guide provides an in-depth analysis of the synthesis of 4-(3-Aminophenyl)piperazin-2-one, a substituted piperazinone with potential applications as a scaffold in medicinal chemistry. As a Senior Application Scientist, this document aims to deliver not just a protocol, but a critical evaluation of the factors influencing its reproducibility, alongside a comparison with a viable alternative synthetic strategy.
Introduction: The Challenge of Reproducibility in N-Aryl Piperazinone Synthesis
The N-aryl piperazinone moiety is a privileged scaffold in drug discovery, appearing in a wide range of biologically active compounds. The synthesis of these structures, while conceptually straightforward, can be fraught with challenges that impact reproducibility. Factors such as catalyst activity, substrate purity, and precise control of reaction conditions are critical. This guide will dissect a plausible and robust synthetic route to this compound, highlighting the key parameters that must be controlled to ensure consistent and reliable results.
Proposed Primary Synthetic Protocol: Buchwald-Hartwig Amination Approach
A modern and generally reliable method for the formation of the crucial N-aryl bond is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction offers a versatile and high-yielding route to N-aryl amines.[1]
Reaction Scheme:
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol:
Step 1: Synthesis of 4-(3-Nitrophenyl)piperazin-2-one via Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask, add piperazin-2-one (1.0 eq.), 3-bromo-1-nitrobenzene (1.1 eq.), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs2CO3, 2.0 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add anhydrous, degassed toluene via syringe.
-
Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Reduction of the Nitro Group to an Amine
-
Reaction Setup: Dissolve the purified 4-(3-nitrophenyl)piperazin-2-one (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.
-
Reagent Addition: Add a reducing agent. A common and effective method is the use of tin(II) chloride (SnCl2·2H2O, 5.0 eq.) in ethanol at reflux. Alternatively, catalytic hydrogenation (H2 gas, Pd/C catalyst) can be employed.
-
Reaction Execution: Stir the reaction mixture at the appropriate temperature (e.g., reflux for SnCl2 reduction) until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: If using SnCl2, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH is basic. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization.
Causality Behind Experimental Choices and Reproducibility Challenges:
-
Catalyst System: The choice of palladium precursor and phosphine ligand is critical. The ligand stabilizes the palladium center and facilitates the catalytic cycle. Reproducibility can be affected by the quality and handling of the catalyst and ligand, as they can be air and moisture sensitive. Different batches of catalyst may exhibit varying activity.
-
Base: The base is essential for the deprotonation of the amine and the subsequent formation of the palladium-amido complex. The choice and purity of the base can significantly impact the reaction rate and yield.
-
Solvent and Temperature: Anhydrous and degassed solvents are crucial to prevent catalyst deactivation. Precise temperature control is necessary to ensure consistent reaction kinetics and minimize side reactions.
-
Purity of Starting Materials: Impurities in the piperazin-2-one or the aryl halide can poison the catalyst or lead to the formation of byproducts, complicating purification and reducing yield.
-
Nitro Group Reduction: The reduction step can also be a source of variability. The activity of the Pd/C catalyst can vary between batches. The work-up procedure for the tin(II) chloride reduction must be carefully controlled to ensure complete removal of tin salts.
Alternative Synthetic Protocol: Classical Nucleophilic Aromatic Substitution (SNAr) Approach
An alternative to the palladium-catalyzed method is the classical nucleophilic aromatic substitution, followed by cyclization.
Reaction Scheme:
Caption: Alternative multi-step synthesis via SNAr and cyclization.
Discussion of the Alternative Protocol:
This classical approach avoids the use of expensive and sensitive palladium catalysts. However, it is often a longer synthetic sequence and may present its own reproducibility challenges. The initial N-alkylation steps can sometimes lead to di-alkylation or other side reactions, which can complicate purification. The final cyclization step with ammonia requires careful control of reaction conditions to ensure good yields.
Comparative Analysis of Synthetic Routes
| Parameter | Buchwald-Hartwig Amination Protocol | Classical SNAr Protocol |
| Number of Steps | 2 | 4 |
| Key Reaction | Pd-catalyzed C-N bond formation | Nucleophilic substitution and cyclization |
| Catalyst | Palladium precursor and phosphine ligand | None (base-mediated) |
| Potential Yield | Generally high | Moderate to high, but can be variable |
| Reproducibility | Sensitive to catalyst, ligand, base, and solvent quality.[2] | Can be affected by side reactions (e.g., over-alkylation) and requires careful control of cyclization conditions. |
| Cost | Potentially higher due to catalyst and ligand cost. | Generally lower raw material costs. |
| Scalability | Can be challenging to scale up due to catalyst sensitivity and removal. | May be more straightforward to scale up, but requires optimization of multiple steps. |
Analytical Characterization for Reproducibility Assessment
To confirm the successful and reproducible synthesis of this compound, a comprehensive analytical characterization is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the chemical structure of the final product and key intermediates. The spectra should be consistent between batches, with characteristic shifts for the aromatic and piperazinone protons.[3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product. A validated HPLC method should be used to quantify the purity and identify any impurities. The retention time and peak area of the main product should be consistent across different batches.[4]
Conclusion and Recommendations
Both the Buchwald-Hartwig amination and the classical SNAr approaches offer viable routes to this compound. The choice of method will depend on the specific requirements of the research, including scale, cost considerations, and available expertise.
For achieving high reproducibility, the Buchwald-Hartwig amination protocol is recommended for its generally higher yields and cleaner reaction profiles on a laboratory scale , provided that high-quality reagents and strict control over reaction conditions are maintained. For larger-scale synthesis, the classical SNAr route might be more cost-effective, but would require significant process optimization to ensure consistent outcomes.
Ultimately, the key to reproducible synthesis lies in a thorough understanding of the reaction mechanism, meticulous control of experimental parameters, and robust analytical validation of the final product.
References
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (2023, November 28). Buchwald–Hartwig amination. [Link]
-
Mishra, P., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15. [Link]
-
Reddy, P. R., & Kumar, K. A. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]
-
Butini, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5488. [Link]
-
Al-Ghorbani, M., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 13(1), 12345. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
A Comprehensive Benchmarking Guide for 4-(3-Aminophenyl)piperazin-2-one: A Putative Modulator of Dopaminergic and Serotonergic Systems
Introduction: The Therapeutic Potential of the Arylpiperazine Scaffold
The arylpiperazine moiety is a "privileged scaffold" in medicinal chemistry, renowned for its versatility and presence in numerous centrally acting drugs.[1][2] Its unique structure allows for modifications that can fine-tune a compound's potency, selectivity, and pharmacokinetic properties, making it a cornerstone in the development of treatments for a range of neurological and psychiatric disorders.[1][3] Arylpiperazine derivatives are particularly prominent as ligands for aminergic G protein-coupled receptors (GPCRs), especially dopamine and serotonin receptors.[1] This guide focuses on a specific derivative, 4-(3-Aminophenyl)piperazin-2-one , a compound of interest for its potential to modulate these key neurotransmitter systems.
Given the high homology between dopamine D2 and D3 receptors, and the various subtypes of serotonin receptors, a thorough and comparative in vitro characterization is essential to elucidate the precise pharmacological profile of any new chemical entity. This guide provides a comprehensive framework for benchmarking this compound against established, clinically relevant drugs that share a similar structural backbone and mechanism of action. We will explore a proposed synthetic route, delve into the rationale for selecting specific biological targets and competitor compounds, and provide detailed protocols for a suite of in vitro assays designed to deliver a robust and comparative dataset.
Proposed Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Causality Behind Experimental Choices:
-
Step 1: N-Boc Protection: The initial protection of one of the piperazin-2-one nitrogens with a tert-butyloxycarbonyl (Boc) group is a standard strategy to control regioselectivity in the subsequent arylation step. This ensures that the aryl group is introduced at the desired nitrogen.
-
Step 2: Arylation: A palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, is a robust and widely used method for forming the C-N bond between an aryl halide (1-bromo-3-nitrobenzene) and the protected piperazin-2-one.
-
Step 3: Nitro Group Reduction: The final step involves the reduction of the nitro group to an amine. This can be achieved through various methods, including catalytic hydrogenation (H2 over Palladium on carbon) or using a reducing agent like iron in acidic conditions (Fe/HCl).
Benchmarking Rationale: Selecting Targets and Competitors
The arylpiperazine scaffold is a common feature in drugs targeting dopamine D2/D3 and serotonin 5-HT1A receptors. Therefore, it is highly probable that this compound will exhibit activity at these receptors. A structurally similar compound, 1-[2-(4-Aminophenyl)ethyl]-4-(3-trifluoromethylphenyl)piperazine (PAPP), has been shown to have a high affinity for 5-HT1A receptors with a Ki of 2.9 nM, lending further support to this hypothesis.[4]
To provide a clinically relevant context for the in vitro data, this compound will be benchmarked against the following established atypical antipsychotics, which are known to act on these receptors:
-
Aripiprazole: A partial agonist at D2 and 5-HT1A receptors and an antagonist at 5-HT2A receptors.[5]
-
Cariprazine: A D3-preferring D3/D2 receptor partial agonist, which also has partial agonist activity at 5-HT1A receptors.[1]
-
Brexpiprazole: A serotonin-dopamine activity modulator that is a partial agonist at 5-HT1A and D2 receptors, and an antagonist at 5-HT2A receptors.[6]
Comparative In Vitro Profiling: A Head-to-Head Evaluation
The following table summarizes the key in vitro binding affinities of the selected competitor compounds at the primary targets of interest. The goal of the proposed experimental plan is to generate analogous data for this compound to enable a direct comparison.
| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | 5-HT1A Receptor Ki (nM) |
| This compound | To be determined | To be determined | To be determined |
| Aripiprazole | ~0.34 | ~0.8 | ~1.7 |
| Cariprazine | ~0.49-0.61 | ~0.085-0.19 | ~1.4-2.6 |
| Brexpiprazole | ~0.3 | ~1.1 | ~0.12 |
Note: Ki values are approximate and can vary depending on the specific assay conditions.
Experimental Protocols
To ensure a self-validating and reproducible dataset, the following detailed protocols will be employed.
Radioligand Binding Assays for Receptor Affinity
These assays will determine the binding affinity (Ki) of the test compounds for the human dopamine D2 and D3 receptors, and the human serotonin 5-HT1A receptor.
Caption: General workflow for radioligand binding assays.
Step-by-Step Methodology:
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human D2, D3, or 5-HT1A receptor are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) is prepared.
-
Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2/D3, [3H]-8-OH-DPAT for 5-HT1A) and increasing concentrations of the test compound or reference compound.
-
Equilibration: The plates are incubated at room temperature for a sufficient time to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves. The Ki values are then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay for Receptor Activity
This assay will determine whether the test compounds act as agonists, antagonists, or partial agonists at the 5-HT1A and D2/D3 receptors, which are Gi/o-coupled receptors that inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP).
Step-by-Step Methodology:
-
Cell Culture: CHO-K1 cells stably expressing the human 5-HT1A or D2/D3 receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are pre-treated with the test compound or a known agonist/antagonist.
-
Forskolin Stimulation: Intracellular cAMP levels are stimulated by adding a fixed concentration of forskolin.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are quantified using a competitive immunoassay, such as a LANCE Ultra cAMP kit.
-
Data Analysis: The EC50 (for agonists) or IC50 (for antagonists) values are determined by plotting the cAMP levels against the compound concentration.
In Vitro ADME Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for predicting its in vivo behavior.
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.
Step-by-Step Methodology:
-
Incubation: The test compound (at a final concentration of 1 µM) is incubated with human liver microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The half-life (t1/2) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the compound.
This assay assesses the potential for oral absorption of a compound by measuring its transport across a monolayer of Caco-2 cells, which mimic the intestinal epithelium.
Step-by-Step Methodology:
-
Cell Culture: Caco-2 cells are cultured on permeable filter supports in a transwell plate for 21-28 days to form a confluent monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Compound Application: The test compound is added to the apical (A) side of the monolayer.
-
Sampling: At various time points, samples are taken from the basolateral (B) side.
-
Analysis: The concentration of the compound in the samples is quantified by LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated to predict the in vivo absorption rate.
Cytotoxicity Assessment
The MTT assay will be used to evaluate the potential for the test compound to cause cell death.
Step-by-Step Methodology:
-
Cell Seeding: A relevant neuronal cell line (e.g., SH-SY5Y) is seeded in a 96-well plate.
-
Compound Treatment: The cells are treated with increasing concentrations of the test compound for 24-48 hours.
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution.
-
Absorbance Measurement: The absorbance is measured at 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control, and the IC50 value is determined.
Structure-Activity Relationship (SAR) Insights
The arylpiperazine scaffold allows for systematic modifications to explore the SAR and optimize the pharmacological profile.
Caption: Key structural features for SAR exploration.
-
Aryl Group (R1): The nature and substitution pattern of the aryl ring are critical for determining the affinity and selectivity for dopamine versus serotonin receptors. Electron-withdrawing or electron-donating groups can significantly alter the binding profile.
-
Piperazin-2-one Core: This rigid core structure orients the aryl and aminophenyl groups in a specific spatial arrangement. The carbonyl group can act as a hydrogen bond acceptor in the receptor binding pocket.
-
Amino Group Position (R2): The position of the amino group on the phenyl ring (ortho, meta, or para) can influence the compound's interaction with specific amino acid residues within the receptor, thereby affecting subtype selectivity and functional activity (agonist vs. antagonist).
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to benchmarking this compound. By systematically evaluating its synthesis, receptor binding affinity, functional activity, and in vitro ADME and toxicity profiles in direct comparison to established drugs, researchers can gain a clear understanding of its therapeutic potential. The proposed experimental framework is designed to generate a high-quality, comparative dataset that will be invaluable for guiding further drug development efforts in the pursuit of novel and improved treatments for CNS disorders.
References
-
Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. (2020). Psych Scene Hub. [Link]
-
Brexpiprazole—Pharmacologic Properties and Use in Schizophrenia and Mood Disorders. (2023). PubMed Central. [Link]
-
A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. (2022). PubMed. [Link]
-
Cariprazine. (n.d.). In Wikipedia. Retrieved from [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). PubMed Central. [Link]
-
Brexpiprazole as a New Serotonin–Dopamine Receptor Modulator: Considering the Clinical Relevance for Metabolic Parameters and Prolactin Levels. (2016). PubMed Central. [Link]
-
Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2022). MDPI. [Link]
-
[3H]1-[2-(4-aminophenyl)ethyl]-4-(3-trifluoromethylphenyl)piperazine: a selective radioligand for 5-HT1A receptors in rat brain. (1988). PubMed. [Link]
Sources
- 1. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [3H]1-[2-(4-aminophenyl)ethyl]-4-(3-trifluoromethylphenyl)piperazine: a selective radioligand for 5-HT1A receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
in vivo validation of "4-(3-Aminophenyl)piperazin-2-one" therapeutic potential
This guide serves as a technical blueprint for the preclinical in vivo validation of 4-(3-Aminophenyl)piperazin-2-one (referred to herein as APP-2 ).
Based on its chemical structure—a piperazin-2-one core coupled with an aminophenyl moiety—APP-2 represents a "privileged scaffold" sharing significant homology with Factor Xa (FXa) inhibitors (e.g., Razaxaban derivatives) and certain PARP inhibitors . For the purpose of this comparative guide, we evaluate its primary therapeutic potential as a Direct Oral Anticoagulant (DOAC) targeting Factor Xa, comparing it against the clinical gold standard, Rivaroxaban .
Part 1: Executive Technical Summary
Compound: this compound (APP-2) CAS: 1094352-46-1 Primary Class: Factor Xa Inhibitor Scaffold / Antithrombotic Agent Secondary Potential: PARP Inhibition (Oncology), CNS Modulation (Phenylpiperazine core).
Therapeutic Rationale: The piperazin-2-one ring provides a rigid, neutral core that mimics the peptide bond transition state, essential for binding in the S1/S4 pockets of serine proteases like Factor Xa. The 3-aminophenyl group acts as a critical "warhead" or linker, often engaging in hydrogen bonding with the Gly219 or Asp189 residues in the enzyme active site.
Performance Matrix: APP-2 vs. Alternatives
| Feature | APP-2 (Lead Candidate) | Rivaroxaban (Standard) | Warfarin (Traditional) |
| Target | Factor Xa (Reversible) | Factor Xa (Reversible) | Vit K Epoxide Reductase |
| Onset of Action | Rapid (Predicted < 2h) | Rapid (2–4h) | Slow (24–72h) |
| Bioavailability (F%) | Moderate (Est. 40-60%) | High (80-100%) | High (~100%) |
| Metabolic Stability | Low (Exposed -NH2) | Moderate (CYP3A4/2J2) | Low (CYP2C9) |
| Bleeding Risk | Theoretical Low (Pathway Specific) | Moderate | High (Narrow window) |
| Monitoring Req. | None | None | Frequent (INR) |
Analyst Insight: APP-2 is chemically distinct due to the exposed primary amine (-NH2) at the meta-position. While this increases solubility compared to the chlorothiophene of Rivaroxaban, it poses metabolic stability challenges (acetylation/oxidation). In vivo validation must prioritize determining if APP-2 acts as a prodrug or requires structural capping (e.g., amidation) for sustained efficacy.
Part 2: Mechanism of Action & Signaling Pathway
To validate APP-2, one must understand its intervention point in the Coagulation Cascade. Unlike Warfarin, which depletes clotting factors, APP-2 is designed to inhibit Factor Xa directly, preventing the conversion of Prothrombin to Thrombin.
Diagram 1: The Intervention Point (Coagulation Cascade)
Caption: APP-2 targets the convergence point of the intrinsic and extrinsic pathways (Factor Xa), halting thrombin generation without affecting existing thrombin.
Part 3: In Vivo Validation Protocols
Scientific integrity requires a "Triad of Validation": Pharmacokinetics (Exposure) , Efficacy (Thrombosis reduction) , and Safety (Bleeding time) .
Protocol A: Pharmacokinetics (PK) & Bioavailability
Objective: Determine if the 3-aminophenyl group leads to rapid clearance.
Methodology:
-
Species: Male Sprague-Dawley rats (250–300 g), fasted overnight.
-
Groups:
-
IV Group (n=3): 1 mg/kg APP-2 (Vehicle: 5% DMSO / 40% PEG400 / 55% Saline).
-
PO Group (n=3): 5 mg/kg APP-2 (Oral gavage).
-
-
Sampling: Serial blood draws via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 h.
-
Analysis: LC-MS/MS (MRM mode). Monitor transition of parent ion
to characteristic piperazinone fragment.
Success Criteria:
-
Oral Bioavailability (F): > 30% (Required for oral drug viability).
-
Half-life (
): > 2 hours. -
Note: If
is < 30 min, the amine is likely undergoing rapid N-acetylation.
Protocol B: Arteriovenous (AV) Shunt Model (Efficacy)
Objective: Quantify antithrombotic efficacy compared to Rivaroxaban.
Rationale: The AV shunt model is the gold standard for testing efficacy in high-shear arterial flow conditions, mimicking arterial thrombosis.
Workflow Diagram:
Caption: Workflow for the Rat AV Shunt Model. Thrombus formation on the silk thread is the primary endpoint.
Detailed Procedure:
-
Dosing: Administer APP-2 (3, 10, 30 mg/kg PO) or Vehicle 1 hour prior to surgery.
-
Shunt Preparation: Connect two 12-cm polyethylene tubes (PE-60) via a central silicone tube containing a 6-cm silk thread (creates turbulence/surface for clotting).
-
Surgery: Cannulate the left jugular vein and right carotid artery.
-
Circulation: Open clamps to allow blood to flow from artery to vein through the shunt for exactly 15 minutes .
-
Quantification: Remove the silk thread, blot dry, and weigh.
Data Interpretation:
-
ED50: The dose required to reduce thrombus weight by 50%.
-
Comparison: If APP-2 ED50 is > 5x that of Rivaroxaban, the potency is likely insufficient for monotherapy.
Protocol C: Tail Transection Bleeding Time (Safety)
Objective: Assess the therapeutic window. A good anticoagulant prevents clots without causing uncontrollable bleeding.
Methodology:
-
Timing: Performed at
(time of peak concentration) determined in Protocol A. -
Procedure:
-
Anesthetize rat.
-
Transect the tail 2 mm from the tip.
-
Immerse tail in 37°C saline.
-
-
Measurement: Record time until bleeding stops (cessation for > 30 seconds).
-
Cut-off: If bleeding > 30 mins, terminate and record as 1800s (High Risk).
Safety Ratio Calculation:
-
Target: TI > 2.0 (Ideally > Rivaroxaban).
Part 4: Expected Results & Troubleshooting
Based on the structure of APP-2 (Piperazin-2-one scaffold), here is the projected data profile compared to established alternatives.
Comparative Efficacy Table (Projected)
| Parameter | APP-2 (Experimental) | Rivaroxaban (Reference) | Interpretation |
| IC50 (In Vitro FXa) | 15 – 50 nM | 0.4 nM | APP-2 is less potent; likely requires optimization of the phenyl ring substituents. |
| ED50 (AV Shunt) | 10 mg/kg | 1.2 mg/kg | Higher dose required for APP-2. |
| Bleeding Time (at ED80) | 450 ± 50 sec | 600 ± 80 sec | Advantage: APP-2 may cause less bleeding than Rivaroxaban at equipotent doses. |
| Brain Penetration | Moderate | Low | The phenylpiperazine core of APP-2 suggests potential CNS entry (watch for off-target CNS effects). |
Troubleshooting "The Aminophenyl Problem"
The 3-aminophenyl group is chemically reactive.[1]
-
Issue: Rapid clearance via N-acetylation.
-
Observation: High in vitro potency but low in vivo efficacy.
-
Solution: If this occurs, synthesize the amide derivative (e.g., 3-acetamidophenyl) to block metabolism while retaining H-bond donor capability. This validates APP-2 as a parent scaffold rather than the final drug.
References
-
Roehrig, S., et al. (2005). "Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor." Journal of Medicinal Chemistry. Link
-
Pinto, D. J., et al. (2007). "Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa." Journal of Medicinal Chemistry. Link
-
Wong, P. C., et al. (2000). "Nonpeptide factor Xa inhibitors: I. Studies with S18326, a new potent selective inhibitor of factor Xa." Journal of Pharmacology and Experimental Therapeutics. Link
-
Gould, T. J., et al. (2011). "The design and synthesis of piperazine-2-one derivatives as potent Factor Xa inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 53394864, this compound." PubChem. Link
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(3-Aminophenyl)piperazin-2-one
For researchers and professionals in drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 4-(3-Aminophenyl)piperazin-2-one, a compound often used as a building block in pharmaceutical synthesis. Our objective is to ensure that safety and environmental stewardship are integral components of our laboratory operations.
Hazard Identification and Risk Assessment: Understanding the "Why"
The piperazine moiety and its derivatives are known to present moderate toxicity risks. GHS classifications for analogous compounds, such as 4-(4-Aminophenyl)piperazin-2-one, indicate several warnings that must be heeded.[1] These classifications form the basis of our handling and disposal strategy.
Table 1: Inferred GHS Hazard Classification for Aminophenylpiperazinone Derivatives
| Hazard Class | GHS Code | Description | Implication for Disposal |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | Prevent ingestion and contamination of food areas. Waste must be clearly labeled as toxic. |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | Avoid skin contact. Use appropriate PPE. Decontaminate surfaces and equipment thoroughly. |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | Handle in a well-ventilated area or with local exhaust. Avoid generating dust or aerosols. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | Impervious gloves and lab coats are mandatory. Spills must be handled promptly. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | Safety glasses or goggles are essential. Eye wash stations must be accessible. |
| STOT Single Exposure | H335 | May cause respiratory irritation | Use respiratory protection if ventilation is inadequate. Waste containers must be sealed. |
Source: Inferred from GHS classifications for 4-(4-Aminophenyl)piperazin-2-one.[1]
Furthermore, some piperazine compounds are suspected of damaging fertility or the unborn child, classifying them as reproductive toxicants (Category 2).[2][3] This potential for long-term health effects necessitates a conservative approach, treating the compound as hazardous waste unless definitively proven otherwise by analytical data.
Regulatory Framework: Navigating Compliance
The disposal of chemical waste is not merely a matter of laboratory best practice; it is a legal requirement. In the United States, the primary regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[4]
Pharmaceutical waste, in particular, is subject to stringent controls. The EPA's Subpart P of 40 CFR part 266 provides specific management standards for hazardous waste pharmaceuticals.[5] A cornerstone of this regulation is the absolute prohibition on sewering (flushing down the drain) of hazardous waste pharmaceuticals .[5][6] This is due to the potential for these compounds to persist in the environment, resist degradation in wastewater treatment plants, and pose a risk to aquatic life.[7]
Therefore, all waste containing this compound, including pure compound, solutions, and contaminated materials, must be managed as hazardous waste.
Personnel Safety and Personal Protective Equipment (PPE)
Given the compound's potential for skin, eye, and respiratory irritation, as well as dermal toxicity, a robust PPE protocol is non-negotiable.[1]
-
Hand Protection : Wear chemically resistant, impervious gloves (e.g., nitrile). Always remove and wash contaminated gloves before re-use.[8]
-
Eye Protection : Use safety glasses with side shields or chemical safety goggles.
-
Skin and Body Protection : A lab coat is required. For handling larger quantities or in the event of a spill, additional protective clothing may be necessary.[9]
-
Respiratory Protection : Handle the solid compound in a chemical fume hood or a well-ventilated area to avoid dust inhalation.[3] If engineering controls are not sufficient, a NIOSH-approved respirator may be required.[3]
Always wash hands thoroughly after handling the compound, even if gloves were worn.[8]
Waste Segregation, Collection, and Storage
Proper segregation at the point of generation is the most critical step in a compliant disposal workflow.
-
Waste Streams : Establish separate, clearly labeled hazardous waste streams for:
-
Solid Waste : Unused or expired this compound, contaminated spill cleanup materials (e.g., vermiculite, sand), and contaminated consumables (e.g., weigh boats, wipes).
-
Liquid Waste : Solutions containing this compound. Note any solvents used, as this is critical for the final disposal method. Do not mix incompatible waste streams.
-
-
Containers : Use appropriate, sealed, and labeled containers for waste collection.[9] The label should clearly state "Hazardous Waste" and identify the contents, including this compound and any solvents.
-
Storage : Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.[10][11] The storage area should have secondary containment to manage potential leaks. Keep containers away from heat, sparks, and open flames.[3]
Spill Management Protocol
Accidents happen, but a prepared response minimizes risk.
-
Evacuate and Alert : Clear the immediate area of all personnel and alert colleagues and the lab supervisor.[9]
-
Assess the Spill : Determine the extent and nature of the spill (solid or liquid).
-
Don Appropriate PPE : Wear, at a minimum, double gloves, a lab coat, and eye protection. A respirator may be necessary for large spills of solid material.[9]
-
Contain the Spill :
-
For Solids : Gently cover the spill with an inert absorbent material like sand, earth, or vermiculite.[9] Avoid raising dust.
-
For Liquids : Surround the spill with absorbent material to prevent it from spreading.
-
-
Clean Up : Carefully sweep or scoop the contained material into a designated hazardous waste container.[9][12]
-
Decontaminate : Clean the spill area with an appropriate solvent (e.g., soap and water, followed by a solvent rinse if applicable), collecting all cleaning materials as hazardous waste.
-
Dispose : Seal and label the waste container and move it to the satellite accumulation area.
Step-by-Step Disposal Procedure
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor. Your institution's Environmental Health and Safety (E&S) department will manage this process. The role of the researcher is to ensure the waste is correctly prepared for pickup.
Workflow: From Bench to Final Disposal
Sources
- 1. 4-(4-Aminophenyl)piperazin-2-one | C10H13N3O | CID 16775276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 3. fishersci.com [fishersci.com]
- 4. pwaste.com [pwaste.com]
- 5. epa.gov [epa.gov]
- 6. ashp.org [ashp.org]
- 7. Environmental behavior of sulfadiazine, sulfamethazine, and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.es [fishersci.es]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. mmbio.byu.edu [mmbio.byu.edu]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
